Suc-AAP-Abu-pNA
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O9/c1-4-18(23(36)28-16-7-9-17(10-8-16)31(39)40)29-24(37)19-6-5-13-30(19)25(38)15(3)27-22(35)14(2)26-20(32)11-12-21(33)34/h7-10,14-15,18-19H,4-6,11-13H2,1-3H3,(H,26,32)(H,27,35)(H,28,36)(H,29,37)(H,33,34)/t14-,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDBXDGLQPOZGD-LNMJFAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Suc-AAP-Abu-pNA for Researchers and Drug Development Professionals
Introduction
N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-2-Aminobutyryl-p-nitroanilide, commonly abbreviated as Suc-AAP-Abu-pNA, is a synthetic chromogenic peptide substrate extensively utilized in the fields of biochemistry and drug discovery. Its primary application is in the sensitive and specific measurement of elastase activity, particularly pancreatic and neutrophil elastase. The enzymatic cleavage of the peptide backbone at the C-terminal side of the 2-aminobutyric acid (Abu) residue by elastase results in the release of the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be quantified spectrophotometrically, is directly proportional to the elastase activity. This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and relevant biological pathways associated with this compound.
Chemical Structure and Properties
The chemical identity and key properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.
Chemical Structure
The two-dimensional chemical structure of this compound can be generated from its canonical SMILES (Simplified Molecular Input Line Entry System) representation: CCC(C(=O)NC1=CC=C(C=C1)--INVALID-LINK--[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O.
Physicochemical and Biological Properties
A compilation of the key physicochemical and biological properties of this compound is presented in Table 1. This data is critical for designing and interpreting experiments involving this substrate.
| Property | Value |
| Synonyms | N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-2-amino-butanamide, Elastase Colorimetric Substrate IV |
| CAS Number | 108392-27-4 |
| Molecular Formula | C₂₅H₃₄N₆O₉ |
| Molecular Weight | 562.6 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in water at 1 mg/mL. |
| Storage Conditions | Store as a lyophilized powder at -20°C for long-term stability (≥ 4 years). |
| Excitation/Emission | The released p-nitroaniline (pNA) can be quantified by colorimetric detection at 405 nm. |
| Enzyme Specificity | Primarily a substrate for pancreatic and neutrophil elastase. Cross-reactivity with other serine proteases may occur, though detailed specificity data is limited. |
| Biological Activity | Besides being an elastase substrate, it has been reported to promote the migration of oligodendrocyte precursor cells (OPCs). |
Experimental Protocols
The following section provides a detailed methodology for performing an elastase activity assay using this compound. This protocol is adapted from established procedures for similar chromogenic elastase substrates.
Materials
-
This compound
-
Human Neutrophil Elastase (or other elastase source)
-
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Inhibitor (optional, for inhibition studies)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Reagent Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this stock solution in aliquots at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution to the desired final concentration (e.g., 0.2 mM) in the Assay Buffer immediately before use.
-
Enzyme Solution: Prepare a stock solution of human neutrophil elastase in the Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.
-
Inhibitor Solution (if applicable): Prepare a stock solution of the elastase inhibitor in an appropriate solvent (e.g., DMSO).
Assay Procedure
The following workflow outlines the steps for conducting the elastase activity assay.
Caption: Workflow for an elastase activity assay using this compound.
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 25 µL of the working substrate solution to each well.
-
If testing for inhibition, add 10 µL of the inhibitor solution at various concentrations. For control wells, add 10 µL of the inhibitor solvent.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 15 µL of the enzyme solution to each well.
-
Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm over time (e.g., every minute for 15-30 minutes).
Data Analysis
-
For each concentration of enzyme or inhibitor, plot the absorbance at 405 nm as a function of time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. This can be calculated as the change in absorbance per unit time (ΔAbs/min).
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
For inhibition studies, plot the initial velocity as a function of the inhibitor concentration to determine the IC₅₀ value.
Biological Context and Signaling Pathways
While the primary utility of this compound is as a tool for in vitro enzyme characterization, its substrate, elastase, plays significant roles in various physiological and pathological processes. The observation that this compound promotes oligodendrocyte precursor cell (OPC) migration suggests a potential involvement of elastase in CNS development and repair.
Potential Mechanism of Elastase-Mediated OPC Migration
One of the key signaling pathways regulating OPC migration is mediated by Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR). Research has shown that neutrophil elastase can cleave both PDGF and PDGFR.[1][2] This cleavage can modulate the downstream signaling cascade that is crucial for OPC migration. The potential indirect signaling pathway is depicted below.
Caption: Potential indirect signaling pathway of elastase on OPC migration.
In this proposed pathway, neutrophil elastase, present in the extracellular environment, can cleave PDGF and its receptor on the surface of OPCs. This proteolytic activity could either potentiate or inhibit the downstream signaling cascade involving PI3K, Akt, and Rac1, which ultimately leads to the rearrangement of the actin cytoskeleton and subsequent cell migration. The exact nature of this modulation (inhibition or a more complex regulation) by elastase requires further investigation. The use of this compound in studies of CNS inflammation or injury could help to quantify elastase activity and correlate it with changes in OPC migration and remyelination.
Conclusion
This compound is a valuable tool for researchers and drug development professionals studying elastase activity. Its well-defined chemical properties and the straightforward colorimetric assay make it suitable for high-throughput screening of elastase inhibitors and for fundamental research into the roles of elastase in health and disease. The potential link between elastase activity and oligodendrocyte precursor cell migration opens up new avenues for investigating the roles of proteases in central nervous system development and pathology. This technical guide provides the foundational information necessary for the effective utilization of this compound in these research endeavors.
References
The Specificity of Suc-AAP-Abu-pNA for Pancreatic Elastase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic elastase is a serine protease produced in the acinar cells of the pancreas and plays a crucial role in the digestion of proteins.[1][2] It is secreted as an inactive zymogen, proelastase, and is subsequently activated in the duodenum by trypsin.[2] The enzyme preferentially cleaves peptide bonds C-terminal to small, neutral amino acids such as alanine, valine, and leucine. Its dysregulation is implicated in various pathological conditions, making it a significant target for diagnostic and therapeutic development.
This technical guide provides an in-depth overview of the substrate N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (Suc-AAP-Abu-pNA), a chromogenic substrate widely used for the specific assay of pancreatic elastase activity. We will delve into its kinetic parameters, provide detailed experimental protocols, and explore the broader context of its use in research and drug discovery.
Substrate Specificity and Kinetic Parameters
This compound is a highly specific substrate for pancreatic elastase. The succinylated N-terminus protects the peptide from non-specific degradation by aminopeptidases, while the C-terminal p-nitroanilide (pNA) group provides a convenient chromogenic reporter for spectrophotometric analysis. Upon cleavage by elastase at the C-terminal side of the 2-aminobutyric acid (Abu) residue, the released pNA molecule results in a measurable increase in absorbance at 405-410 nm.
The specificity of this compound for pancreatic elastase is demonstrated by its kinetic parameters. The Michaelis constant (Kₘ) and the catalytic rate constant (kcat) are key indicators of enzyme-substrate affinity and turnover rate, respectively. The ratio kcat/Kₘ represents the catalytic efficiency of the enzyme for a given substrate.
| Enzyme Source | Kₘ (µM) | kcat/Kₘ (s⁻¹M⁻¹) |
| Porcine Pancreatic Elastase | 30 | 351,000 |
| Rat Pancreatic Elastase | 100 | 35,300 |
| Table 1: Kinetic Parameters of this compound with Pancreatic Elastase from Different Species. |
Experimental Protocols
The following is a detailed protocol for a typical pancreatic elastase activity assay using this compound. This protocol is based on established methodologies for similar chromogenic substrates and should be optimized for specific experimental conditions.
Reagents and Buffers
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl and 0.05% Triton X-100.
-
Enzyme Solution: Purified pancreatic elastase (human, porcine, or rat) of known concentration, diluted in Assay Buffer.
-
Substrate Solution: this compound dissolved in a minimal amount of dimethyl sulfoxide (DMSO) and then diluted to the desired final concentration in Assay Buffer.
Assay Procedure
-
Preparation of Reagents: Prepare all reagents and buffers and allow them to equilibrate to the assay temperature (typically 25°C or 37°C).
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of Enzyme Solution (to achieve the desired final concentration)
-
Mix gently and pre-incubate for 5 minutes at the assay temperature.
-
-
Initiation of Reaction: Add Z µL of Substrate Solution to each well to initiate the reaction. The final volume should be consistent across all wells.
-
Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The concentration of released pNA can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 8,800 M⁻¹cm⁻¹).
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the resulting V₀ values to the Michaelis-Menten equation.
-
Mandatory Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by pancreatic elastase.
Experimental Workflow for Determining Substrate Specificity
References
The Chromogenic Substrate Suc-AAP-Abu-pNA: A Technical Guide for Pancreatic Elastase Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic peptide substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-2-aminobutanoyl-p-nitroanilide (Suc-AAP-Abu-pNA). It is a valuable tool for the enzymatic analysis of pancreatic elastase, a key digestive enzyme. This document details its mechanism of action, provides key quantitative data, and outlines experimental protocols for its use in research and drug development.
Core Principles and Mechanism of Action
This compound is a chromogenic substrate specifically designed for the sensitive detection of pancreatic elastase activity. Its chemical structure mimics the natural cleavage sites of elastase. The substrate consists of a short peptide sequence (Ala-Ala-Pro-Abu) that is recognized by the active site of pancreatic elastase. The C-terminus of this peptide is linked to a p-nitroanilide (pNA) molecule.
In its intact form, this compound is colorless. However, upon enzymatic cleavage by pancreatic elastase at the C-terminal side of the 2-aminobutanoyl (Abu) residue, free p-nitroanilide is released. This liberated pNA has a distinct yellow color that can be quantified spectrophotometrically by measuring the absorbance at approximately 405-410 nm. The rate of pNA release is directly proportional to the elastase activity in the sample.
Below is a diagram illustrating the enzymatic reaction:
Quantitative Data
The following tables summarize the key physical, chemical, and kinetic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Elastase Colorimetric Substrate IV, Suc-Ala-Ala-Pro-Abu-pNA |
| Molecular Formula | C₂₅H₃₄N₆O₉ |
| Molecular Weight | 562.6 g/mol [1] |
| Appearance | Lyophilized powder[1] |
| Solubility | Water (1 mg/ml)[1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years)[1] |
Table 2: Kinetic Parameters for Pancreatic Elastase
| Enzyme Source | Km (μM) | kcat/Km (s⁻¹M⁻¹) |
| Rat Pancreatic Elastase | 100 | 35,300[2] |
| Porcine Pancreatic Elastase | 30 | 351,000[2] |
Note: The experimental conditions for the determination of these kinetic parameters were not specified in the available literature.
Experimental Protocols
The following is a generalized protocol for the measurement of pancreatic elastase activity using a chromogenic substrate like this compound. This protocol is adapted from established methods for similar substrates and should be optimized for specific experimental conditions.
3.1. Materials
-
This compound substrate
-
Pancreatic elastase (human, porcine, or rat)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.3 at 25°C
-
Enzyme Dilution Buffer: 0.05 M Sodium Acetate, 0.1 M NaCl, pH 5.0
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
3.2. Preparation of Reagents
-
Assay Buffer (0.1 M Tris-HCl, pH 8.3): Dissolve Tris base and Tris-HCl in deionized water to a final concentration of 0.1 M. Adjust the pH to 8.3 at 25°C using 1 M HCl or 1 M NaOH.
-
Enzyme Dilution Buffer (0.05 M NaOAc, 0.1 M NaCl, pH 5.0): Prepare a solution containing 0.05 M sodium acetate and 0.1 M sodium chloride. Adjust the pH to 5.0 at 25°C.
-
Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in the Assay Buffer to achieve the desired stock concentration. Store in aliquots at -20°C.
-
Elastase Stock Solution: Dissolve pancreatic elastase in the Enzyme Dilution Buffer to a concentration of 1 mg/mL. Prepare further dilutions to the desired working concentration (e.g., 0.1 mg/mL) using the same buffer. Keep enzyme solutions on ice.
3.3. Assay Procedure
The following diagram outlines the general workflow for a pancreatic elastase activity assay.
-
Set the spectrophotometer to 410 nm and the temperature to 25°C.
-
In a cuvette or microplate well, add the appropriate volume of Assay Buffer and Substrate Stock Solution to achieve the desired final substrate concentration.
-
Incubate the reaction mixture at 25°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the diluted elastase solution.
-
Immediately mix the contents and start monitoring the change in absorbance at 410 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
3.4. Calculation of Enzyme Activity
The rate of the reaction (ΔA/min) can be determined from the linear portion of the absorbance versus time plot. The enzyme activity can then be calculated using the Beer-Lambert law:
Activity (U/mL) = (ΔA/min * Total Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
Where:
-
ΔA/min is the rate of change in absorbance at 410 nm.
-
ε is the molar extinction coefficient of p-nitroanilide (8,800 M⁻¹cm⁻¹ at pH 8.3 and 410 nm).
-
The path length is typically 1 cm for a standard cuvette.
Specificity and Cross-Reactivity
Information regarding the specific cleavage of this compound by different human pancreatic elastase isoforms (CELA1, CELA2A, CELA3A, and CELA3B) is not extensively documented in the available literature. While studies on the specificity of ELISA-based tests for these isoforms exist, they do not directly address the enzymatic hydrolysis of this particular substrate. Therefore, researchers should exercise caution when interpreting results and may need to perform validation experiments if isoform-specific activity is a critical parameter.
Synthesis
The synthesis of this compound, like other peptide-p-nitroanilides, is typically achieved through solid-phase peptide synthesis (SPPS). The general steps involve:
-
Attachment of the C-terminal amino acid (p-nitroanilide derivative of 2-aminobutanoic acid) to a solid support resin.
-
Stepwise addition of the subsequent amino acids (Pro, Ala, Ala) with appropriate protecting groups.
-
Coupling of succinic anhydride to the N-terminus of the peptide chain.
-
Cleavage of the completed peptide from the resin and removal of protecting groups.
-
Purification of the final product, typically by high-performance liquid chromatography (HPLC).
This process allows for the precise synthesis of the desired peptide sequence with high purity.
Conclusion
This compound is a robust and sensitive chromogenic substrate for the measurement of pancreatic elastase activity. Its ease of use and the direct correlation between color development and enzymatic activity make it a valuable tool in academic research, clinical diagnostics development, and for screening potential elastase inhibitors in drug discovery programs. While data on its interaction with specific human elastase isoforms is limited, it remains a widely used reagent for the general assessment of pancreatic elastase function. Researchers are encouraged to optimize the provided protocols for their specific applications to ensure accurate and reproducible results.
References
Measuring Elastase Activity: An In-depth Technical Guide to Using Suc-AAP-Abu-pNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (Suc-AAP-Abu-pNA) for the measurement of elastase activity. This document details the underlying principles, experimental protocols, and data interpretation for researchers in academia and industry, particularly those involved in drug discovery and development targeting elastase-mediated diseases.
Introduction to Elastase and the Role of this compound
Elastases are a class of proteases, belonging to the serine protease family, that are capable of breaking down elastin, a key protein in the extracellular matrix that provides elasticity to tissues. Human neutrophil elastase (HNE) is of particular interest as it is a key mediator in the inflammatory cascade and is implicated in the pathology of numerous diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).
The measurement of elastase activity is crucial for understanding its physiological and pathological roles and for the screening of potential inhibitors. This compound is a specific chromogenic substrate designed for this purpose. The substrate consists of a short peptide sequence (Ala-Ala-Pro-Abu) that is recognized and cleaved by elastase. This peptide is C-terminally linked to p-nitroaniline (pNA). Upon enzymatic cleavage, pNA is released and produces a yellow color that can be quantified by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the elastase activity.
Quantitative Data: Kinetic Parameters
| Enzyme Source | Km (µM) | kcat/Km (s-1M-1) |
| Rat Pancreatic Elastase | 100[1][2] | 35,300[1][2] |
| Porcine Pancreatic Elastase | 30[1][2] | 351,000[1][2] |
Experimental Protocols
This section provides detailed methodologies for performing elastase activity assays and inhibitor screening using this compound.
General Elastase Activity Assay
This protocol is a general guideline and may require optimization depending on the specific elastase and experimental conditions.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to the desired assay temperature (e.g., 25°C or 37°C).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the Assay Buffer. It is recommended to perform a substrate titration to determine the optimal concentration (typically around the Km value).
-
Prepare a stock solution of HNE in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the desired time course.
-
-
Assay Execution:
-
Add a defined volume of Assay Buffer to each well of the 96-well plate.
-
Add the desired volume of the HNE solution to the wells.
-
To initiate the reaction, add the this compound solution to each well.
-
Immediately place the plate in the microplate reader and start measuring the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Determine the rate of the reaction (V0) by calculating the slope of the linear portion of the absorbance versus time curve.
-
The elastase activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M-1cm-1 at 410 nm, which is often used interchangeably with 405 nm), c is the concentration of pNA, and l is the path length of the light in the well.
-
Inhibitor Screening Assay
This protocol can be adapted to determine the potency of elastase inhibitors (e.g., IC50 values).
Materials:
-
Same as the general activity assay.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent.
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the general activity assay protocol.
-
Prepare serial dilutions of the test compounds in the Assay Buffer.
-
-
Assay Execution:
-
Add the desired volume of the test compound dilutions to the wells of the 96-well plate.
-
Add the HNE solution to the wells and pre-incubate with the test compounds for a specific period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding the this compound solution.
-
Measure the absorbance at 405 nm kinetically as described previously.
-
Include appropriate controls: a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Enzymatic Reaction of Elastase with this compound
Caption: Enzymatic cleavage of this compound by elastase.
Experimental Workflow for Elastase Activity Assay
Caption: Workflow for measuring elastase activity.
Workflow for Elastase Inhibitor Screening
Caption: Workflow for elastase inhibitor screening.
References
The Central Role of p-Nitroaniline (pNA) in Chromogenic Suc-AAP-Abu-pNA Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme kinetics and inhibitor screening, chromogenic assays offer a robust and straightforward method for quantifying enzyme activity. Among these, the Suc-AAP-Abu-pNA assay stands out for its specificity in measuring the activity of pancreatic elastase, a key enzyme in digestive processes and a target in various pathological conditions. This technical guide delves into the core of this assay, elucidating the pivotal role of its chromogenic component, p-nitroaniline (pNA), and providing a comprehensive overview of the assay's principles, protocols, and data interpretation.
The Principle: Unmasking a Chromophore
The this compound assay is built upon a simple yet elegant principle: the enzymatic cleavage of a synthetic substrate to release a colored product. The substrate, Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (this compound), is a colorless peptide that mimics the natural substrate of pancreatic elastase. The key to the assay's functionality lies in the p-nitroaniline (pNA) molecule chemically linked to the peptide sequence.
In its bound state within the substrate, the pNA moiety is colorless. However, upon the action of pancreatic elastase, the amide bond between the Abu (aminobutyric acid) residue and the pNA is hydrolyzed. This enzymatic cleavage liberates free p-nitroaniline, a molecule that exhibits a distinct yellow color in solution. The intensity of this yellow color is directly proportional to the amount of pNA released, which in turn is a direct measure of the pancreatic elastase activity. The progression of the reaction can be monitored spectrophotometrically by measuring the increase in absorbance at or near 405 nm.[1]
Quantitative Analysis: Kinetic Parameters and Inhibitor Potency
The chromogenic nature of the this compound assay allows for precise quantitative analysis of enzyme kinetics and the evaluation of potential inhibitors. Key parameters that can be determined are summarized below.
| Parameter | Description | Enzyme Source | Value |
| Km | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | Rat Pancreatic Elastase | 100 µM[2] |
| Porcine Pancreatic Elastase | 30 µM[2] | ||
| kcat/Km | Catalytic efficiency of the enzyme, reflecting how efficiently the enzyme converts substrate to product. | Rat Pancreatic Elastase | 35,300 s-1M-1[2] |
| Porcine Pancreatic Elastase | 351,000 s-1M-1[2] | ||
| Molar Extinction Coefficient (ε) of pNA | A constant that relates the absorbance of a substance to its concentration. This value is crucial for converting the rate of change in absorbance to the rate of product formation. | at 405 nm | ~9,960 M-1cm-1 |
| at 410 nm | ~8,800 M-1cm-1 |
The assay is also highly suitable for determining the potency of pancreatic elastase inhibitors, which is a critical step in drug discovery and development. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for quantifying inhibitor efficacy.
| Inhibitor | IC50 | Enzyme Source |
| Ellagic acid | - | Porcine Pancreatic Elastase |
| Quercetin | - | Porcine Pancreatic Elastase |
| Sivelestat | 2.0 µM | Porcine Pancreatic Elastase |
| 2.3 µM | Human Pancreatic Elastase | |
| Tebipenem | 107.2 µM | Porcine Pancreatic Elastase |
| 3.6 µM | Human Pancreatic Elastase | |
| Telaprevir | 40.2 nM | Porcine Pancreatic Elastase |
| 15.8 nM | Human Pancreatic Elastase |
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a general framework for performing a this compound assay. It is important to note that optimal conditions may vary depending on the specific enzyme source and experimental goals.
Materials:
-
This compound substrate
-
Pancreatic elastase (porcine or other source)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.3
-
Inhibitor stock solutions (if applicable)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 25°C or 37°C).
-
Dissolve the this compound substrate in the assay buffer to a stock concentration (e.g., 10 mM).
-
Prepare a stock solution of pancreatic elastase in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.0, with 0.1 M NaCl). Dilute the enzyme to the desired working concentration in the assay buffer just before use.
-
If testing inhibitors, prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
Inhibitor solution or vehicle (for control wells)
-
Enzyme solution
-
-
Pre-incubate the plate at the reaction temperature for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the this compound substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a specified duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law: Rate (M/s) = (ΔAbs/Δt) / (ε * l) where ε is the molar extinction coefficient of pNA and l is the path length of the light in the well.
-
For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
The this compound assay, with p-nitroaniline as its chromogenic reporter, provides a reliable, sensitive, and continuous method for studying pancreatic elastase activity. Its straightforward principle and adaptability make it an invaluable tool for basic research, enzyme characterization, and high-throughput screening of potential inhibitors in the drug development pipeline. Understanding the central role of pNA in this assay is fundamental to its successful implementation and the accurate interpretation of the data it generates.
References
The Nexus of Color and Proteolysis: A Technical Guide to the Discovery and Development of Chromogenic Elastase Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastases, a class of serine proteases, are critical players in both physiological and pathological processes, from tissue remodeling to the progression of inflammatory diseases like chronic obstructive pulmonary disease (COE) and acute respiratory distress syndrome (ARDS). The ability to accurately quantify elastase activity is paramount for basic research, diagnostics, and the development of therapeutic inhibitors. This technical guide provides an in-depth exploration of the discovery and development of chromogenic elastase substrates, synthetic molecules that have revolutionized the study of these enzymes by providing a simple, color-based readout of their activity. We will delve into the core principles of their design, the evolution of their chemical structures, detailed experimental protocols for their use, and the signaling pathways they help to elucidate.
The Genesis of Chromogenic Substrates: A Historical Perspective
The journey towards sensitive and specific elastase assays began with cumbersome methods using insoluble elastin as a substrate. The breakthrough came with the application of the p-nitroanilide (pNA) chromophore. When attached to a peptide sequence recognized by elastase, the colorless substrate is cleaved by the enzyme, releasing the yellow-colored p-nitroaniline. The rate of color formation, easily measured spectrophotometrically, is directly proportional to the elastase activity.
The first generation of these substrates, such as N-acetyl-(L-Ala)3-p-nitroanilide, were simple but lacked high specificity and sensitivity. This led to the development of more sophisticated substrates. A significant advancement was the work of Bieth and colleagues, who synthesized N-succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA). The succinyl group at the N-terminus increased the substrate's solubility and resistance to non-specific degradation. Further refinements led to substrates like Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, which was designed to be more specific for human neutrophil elastase over pancreatic elastase. This evolution in substrate design has been driven by a deeper understanding of elastase's substrate specificity, gleaned from studying the cleavage of natural protein substrates.
Key Chromogenic Elastase Substrates: A Comparative Overview
The selection of an appropriate chromogenic substrate is critical for the success of any elastase assay. The choice depends on the specific elastase being studied (e.g., human neutrophil elastase, porcine pancreatic elastase), the required sensitivity, and the experimental conditions. Below is a table summarizing the kinetic parameters of some commonly used chromogenic elastase substrates.
| Substrate Name | Abbreviation | Target Elastase | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal Wavelength (nm) |
| N-Succinyl-(Ala)₃-p-nitroanilide | Suc-(Ala)₃-pNA | Porcine Pancreatic Elastase | 1.1 | 16 | 14,500 | 410 |
| N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide | Suc-AAPV-pNA | Human Neutrophil Elastase | 0.83 | 25 | 30,100 | 410 |
| Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | MeOSuc-AAPV-pNA | Human Neutrophil Elastase | 0.22 | 48 | 218,000 | 410 |
| N-t-BOC-Ala-p-nitrophenyl ester | - | Porcine Pancreatic Elastase | 0.20 | - | - | 347.5 |
Experimental Protocols
General Workflow for an Elastase Activity Assay
The following diagram outlines the general workflow for a typical chromogenic elastase assay.
Detailed Protocol for Elastase Activity Assay using N-Succinyl-Ala-Ala-Ala-p-nitroanilide
This protocol is adapted for the determination of porcine pancreatic elastase activity.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: 20 mM N-Succinyl-Ala-Ala-Ala-p-nitroanilide in N,N-Dimethylformamide (DMF).
-
Porcine Pancreatic Elastase Stock Solution: 1 mg/mL in 2.5 mM HCl. Dilute to the desired final concentration in Assay Buffer immediately before use.
-
Spectrophotometer capable of reading at 410 nm.
-
Cuvettes or 96-well microplate.
Procedure:
-
Prepare the Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentrations (a range of concentrations is recommended for kinetic studies, e.g., 0.1 to 2 mM).
-
Set up the Reaction: In a cuvette or microplate well, add the appropriate volume of Assay Buffer and Substrate Working Solution. The final volume should be consistent for all assays (e.g., 1 mL for a standard cuvette).
-
Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibrium.
-
Initiate the Reaction: Add a small volume of the diluted elastase solution to the reaction mixture to initiate the reaction. Mix thoroughly but gently.
-
Monitor the Reaction: Immediately start monitoring the increase in absorbance at 410 nm over time. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period during which the reaction rate is linear (typically 5-10 minutes).
-
Calculate the Rate of Reaction: Determine the initial velocity (v₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔA/min).
Calculation of Enzyme Activity:
The activity of the enzyme can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitroaniline at 410 nm (8,800 M⁻¹cm⁻¹ at pH 7.5).[1]
-
l is the path length of the cuvette or microplate well (in cm).
-
V_total is the total volume of the assay (in mL).
-
V_enzyme is the volume of the enzyme solution added (in mL).
Synthesis of N-Succinyl-Ala-Ala-Ala-p-nitroanilide: A Representative Protocol
The synthesis of peptide-p-nitroanilides is typically achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol.
Elastase in Cellular Signaling: A Visual Guide
Neutrophil elastase, released during inflammation, can trigger signaling cascades in surrounding cells. One such pathway involves the upregulation of MUC1, a mucin that plays a role in modulating inflammation.
Troubleshooting Common Issues in Chromogenic Elastase Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | Inactive enzyme | Use a fresh enzyme stock; ensure proper storage conditions. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Substrate degradation | Prepare fresh substrate solution; store stock solution properly (e.g., protected from light, at low temperature). | |
| Inhibitor present in the sample | Dilute the sample; consider sample preparation steps to remove inhibitors. | |
| High background | Substrate instability (autohydrolysis) | Run a blank control without the enzyme; some substrates are less stable in certain buffers or at high pH. |
| Contaminated reagents | Use fresh, high-purity reagents and water. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability | Check the stability of the enzyme under the assay conditions; consider adding stabilizing agents like BSA. | |
| Product inhibition | Analyze only the initial linear phase of the reaction. |
Conclusion
Chromogenic elastase substrates have been instrumental in advancing our understanding of elastase biology and have become indispensable tools in drug discovery. From their initial conception to the highly specific and sensitive molecules available today, their development has been a testament to the power of chemical design in addressing biological questions. This guide has provided a comprehensive overview of these critical research tools, from their historical development and underlying principles to practical experimental guidance and their application in dissecting cellular signaling. As our understanding of the roles of elastases in disease continues to grow, the development of novel and improved chromogenic and other reporter substrates will undoubtedly remain a vibrant and essential area of research.
References
The Kinetics of Suc-AAP-Abu-pNA Hydrolysis: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the enzymatic hydrolysis of the chromogenic substrate Suc-AAP-Abu-pNA.
This technical guide provides a comprehensive overview of the kinetics of N-Succinyl-L-Alanyl-L-Alanyl-L-prolyl-L-2-aminobutyryl-p-nitroanilide (this compound) hydrolysis by various proteases. This substrate is a valuable tool for the characterization of proteolytic enzymes, particularly elastases. This document outlines key kinetic parameters, detailed experimental protocols for its use in enzyme assays, and relevant biological pathways where such enzymatic activity is crucial.
Data Presentation: Kinetic Parameters of this compound Hydrolysis
The efficiency of this compound hydrolysis varies between different proteases. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial parameters for understanding the enzyme-substrate interaction. Below is a summary of available quantitative data for the hydrolysis of this compound and similar substrates by key enzymes.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Source |
| Rat Pancreatic Elastase | This compound | 100 | - | 35,300 | [1] |
| Porcine Pancreatic Elastase | This compound | 30 | - | 351,000 | [1] |
Experimental Protocols: Chromogenic Protease Assay
The hydrolysis of this compound results in the release of p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically at 405 nm. This allows for a continuous and sensitive measurement of enzyme activity.
Objective:
To determine the kinetic parameters (Km and Vmax) of a protease using the chromogenic substrate this compound.
Materials:
-
Enzyme: Purified protease of interest (e.g., pancreatic elastase, neutrophil elastase).
-
Substrate: this compound.
-
Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% (w/v) Triton X-100.
-
Solvent for Substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm.
-
96-well microplates or cuvettes.
Procedure:
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in an appropriate buffer and store at -20°C or -80°C. The final enzyme concentration in the assay will depend on its activity and should be determined empirically.
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of DMF or DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Buffer: Prepare the Tris-HCl buffer and ensure the pH is accurately adjusted.
-
-
Assay Setup:
-
Perform the assay in a 96-well microplate for high-throughput analysis or in individual cuvettes.
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations should typically range from 0.1 to 10 times the expected Km value.
-
Add a fixed amount of the assay buffer to each well.
-
Add the substrate dilutions to the wells.
-
Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of a diluted enzyme solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader or spectrophotometer. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 8800 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.
-
The kcat value can be calculated from Vmax if the active enzyme concentration [E] is known (kcat = Vmax / [E]).
-
Mandatory Visualizations
Signaling Pathway: Neutrophil Elastase-Mediated Inflammation
Neutrophil elastase (NE) is a key serine protease released by neutrophils during inflammation. It plays a critical role in host defense but can also contribute to tissue damage if not properly regulated. NE is involved in various signaling pathways that perpetuate the inflammatory response. One such pathway involves the activation of other signaling molecules and the degradation of extracellular matrix components.
Caption: Neutrophil Elastase Signaling in Inflammation.
Experimental Workflow: Enzyme Kinetics Assay
The determination of enzyme kinetic parameters follows a structured workflow, from reagent preparation to data analysis.
Caption: Workflow for Determining Enzyme Kinetic Parameters.
References
Methodological & Application
Application Notes and Protocols for Pancreatic Elastase Assay Using Suc-AAP-Abu-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic elastase is a key digestive enzyme synthesized in the acinar cells of the pancreas and secreted into the duodenum. It plays a crucial role in the breakdown of proteins, particularly elastin. The measurement of pancreatic elastase activity is a vital tool in diagnosing exocrine pancreatic insufficiency (EPI), a condition characterized by the inability to properly digest food due to a lack of digestive enzymes. This can lead to malabsorption, malnutrition, and various gastrointestinal symptoms.[1][2][3] The Suc-AAP-Abu-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-2-aminobutanoyl-p-nitroanilide) assay is a widely used colorimetric method for the specific and sensitive determination of pancreatic elastase activity. This document provides a detailed protocol for this assay, along with relevant data and a visual representation of the experimental workflow.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the synthetic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-2-aminobutanoyl-p-nitroanilide by pancreatic elastase. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 410 nm. The rate of this increase in absorbance is directly proportional to the pancreatic elastase activity in the sample.
Data Presentation
The following table summarizes key quantitative data related to the this compound assay and pancreatic elastase.
| Parameter | Value | Species/Conditions | Reference |
| Kinetic Parameters for this compound | |||
| Km | 30 µM | Porcine Pancreatic Elastase | [4] |
| Kcat/Km | 351,000 s-1 M-1 | Porcine Pancreatic Elastase | [4] |
| Km | 100 µM | Rat Pancreatic Elastase | [4] |
| Kcat/Km | 35,300 s-1 M-1 | Rat Pancreatic Elastase | [4] |
| Inhibitor IC50 Values | |||
| Telaprevir | 15.8 nM | Human Pancreatic Elastase | [5] |
| Telaprevir | 40.2 nM | Porcine Pancreatic Elastase | [5] |
| Sivelestat | 2.3 µM | Human Pancreatic Elastase | [5] |
| Sivelestat | 2.0 µM | Porcine Pancreatic Elastase | [5] |
| Tebipenem | 3.6 µM | Human Pancreatic Elastase | [5] |
| Tebipenem | 107.2 µM | Porcine Pancreatic Elastase | [5] |
| Typical Fecal Pancreatic Elastase Levels | |||
| Normal Pancreatic Function | > 200 µg/g of stool | Human | [1][6] |
| Mild to Moderate EPI | 100 - 200 µg/g of stool | Human | [6] |
| Severe EPI | < 100 µg/g of stool | Human | [6] |
Experimental Protocols
This section provides a detailed methodology for performing the this compound assay for pancreatic elastase.
Materials and Reagents
-
Tris Buffer: 0.1 M Tris-HCl, pH 8.3 at 25°C.
-
Substrate Stock Solution: N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-2-aminobutanoyl-p-nitroanilide (this compound). Prepare a stock solution in a suitable solvent like DMSO. The final working concentration will depend on the specific assay conditions but is often in the millimolar range.
-
Porcine Pancreatic Elastase (PPE): Prepare a stock solution in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.0, containing 0.1 M NaCl).
-
96-well microplate: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 410 nm.
-
Incubator: Set to 25°C or 37°C.
Assay Procedure
-
Prepare Working Solutions:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.3.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 0.29 mM).
-
Enzyme Working Solution: Dilute the pancreatic elastase stock solution in the assay buffer to achieve a measurable rate of reaction. The final concentration will need to be optimized.
-
-
Assay Protocol in a 96-well Plate:
-
Add 160 µL of assay buffer to each well.
-
Add 20 µL of the enzyme working solution (or sample/inhibitor) to the appropriate wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate working solution to each well.
-
Immediately start measuring the absorbance at 410 nm in a microplate reader. Take readings every minute for at least 15 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA410/minute) from the linear portion of the absorbance versus time curve.
-
The activity of the enzyme can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M-1cm-1 at 410 nm), c is the concentration, and l is the path length.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound assay for pancreatic elastase.
Caption: Workflow of the this compound assay for pancreatic elastase.
Signaling Pathway
The this compound assay is a direct enzymatic assay and does not involve a signaling pathway. The diagram below illustrates the simple enzymatic reaction.
Caption: Enzymatic cleavage of this compound by pancreatic elastase.
References
- 1. Pancreatic elastase: Typical ranges and testing levels [medicalnewstoday.com]
- 2. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 3. Biological properties of pancreatic elastase in relation to atherosclerotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Excess pancreatic elastase alters acinar-to-β-cell communication by impairing the mechano-signaling and the PAR2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancreatic elastase - Wikipedia [en.wikipedia.org]
Application Note and Protocol: Preparation and Use of Suc-AAPF-pNA for Chymotrypsin Activity Assays
An important clarification regarding the choice of substrate: The initial request specified the use of Suc-AAP-Abu-pNA for chymotrypsin assays. However, extensive research indicates that this compound is primarily a substrate for elastase, and its use for chymotrypsin is not well-documented. Chymotrypsin exhibits a strong preference for cleaving peptide bonds at the C-terminus of large hydrophobic and aromatic amino acids, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). The originally requested substrate contains an Aminobutyric acid (Abu) residue at the cleavage site, which is not optimal for chymotrypsin activity.
Therefore, to provide a scientifically accurate and effective protocol, this document details the use of a closely related and widely accepted chromogenic substrate for chymotrypsin: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) . This substrate is specifically designed for chymotrypsin and similar proteases, ensuring reliable and reproducible results.
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a chromogenic substrate widely used for the determination of chymotrypsin activity.[1] The peptide sequence is specifically recognized by chymotrypsin, which catalyzes the hydrolysis of the amide bond between the phenylalanine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored pNA molecule, which can be quantified spectrophotometrically at 405-410 nm. The rate of pNA formation is directly proportional to the chymotrypsin activity under defined assay conditions. This application note provides detailed protocols for the preparation of Suc-AAPF-pNA stock and working solutions and their application in a typical chymotrypsin activity assay.
Quantitative Data Summary
The following tables summarize the key quantitative data for Suc-AAPF-pNA and the recommended solution concentrations.
Table 1: Properties of Suc-AAPF-pNA
| Property | Value |
| Full Chemical Name | N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide |
| Molecular Formula | C₃₀H₃₆N₆O₉ |
| Molecular Weight | 624.65 g/mol [2] |
| Appearance | Crystalline solid[3] |
| Excitation Wavelength | Not applicable (colorimetric) |
| Emission Wavelength | Not applicable (colorimetric) |
| Absorbance Maximum | 405 - 410 nm (for p-nitroaniline)[3] |
Table 2: Solubility of Suc-AAPF-pNA
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | 120 mg/mL (192.1 mM)[2][4] |
| N,N-Dimethylformamide (DMF) | 5 mg/mL[3] |
| Water | Insoluble[2][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
Table 3: Recommended Solution Concentrations
| Solution Type | Concentration Range | Recommended Solvent |
| Stock Solution | 10 - 20 mM | DMSO[1][5] |
| Working Solution | 0.1 - 2.0 mM | Assay Buffer |
Experimental Protocols
3.1. Preparation of Suc-AAPF-pNA Stock Solution (10 mM)
Materials:
-
Suc-AAPF-pNA (MW = 624.65 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh out 6.25 mg of Suc-AAPF-pNA powder and transfer it to a clean microcentrifuge tube.
-
Dissolving: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the substrate is completely dissolved. The solution should be clear and light yellow.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6] Keep the solution protected from light.
3.2. Preparation of Suc-AAPF-pNA Working Solution (e.g., 1 mM)
Materials:
-
10 mM Suc-AAPF-pNA stock solution in DMSO
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂)
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Dilution: Prepare the working solution fresh on the day of the experiment. To prepare a 1 mM working solution, dilute the 10 mM stock solution 1:10 in the assay buffer. For example, add 100 µL of the 10 mM stock solution to 900 µL of assay buffer.
-
Mixing: Mix gently by inverting the tube or by brief vortexing. Ensure the solution is homogeneous.
-
Use: Use the working solution immediately in the chymotrypsin activity assay.
3.3. Chymotrypsin Activity Assay Protocol
Materials:
-
Suc-AAPF-pNA working solution
-
Chymotrypsin enzyme solution (of known or unknown concentration)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405-410 nm
Procedure:
-
Reaction Setup:
-
Pipette the assay buffer into the wells of a microplate or cuvettes.
-
Add the chymotrypsin enzyme solution to the buffer.
-
Include a blank control containing only the assay buffer and the enzyme solvent (without the enzyme).
-
-
Initiation of Reaction: To start the reaction, add the Suc-AAPF-pNA working solution to each well or cuvette. The final concentration of the substrate in the reaction mixture can be in the range of 0.1 to 1.6 mM.[6]
-
Measurement: Immediately start monitoring the increase in absorbance at 405-410 nm at a constant temperature (e.g., 25°C or 37°C).[7] Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
The activity of the chymotrypsin can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5), c is the concentration, and l is the path length.[1]
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for preparing solutions and performing a chymotrypsin assay.
Diagram 2: Enzymatic Reaction of Chymotrypsin with Suc-AAPF-pNA
Caption: Enzymatic cleavage of Suc-AAPF-pNA by chymotrypsin.
References
Application Notes and Protocols for Elastase Activity Measurement with Suc-AAP-Abu-pNA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the measurement of elastase activity using the chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-prolyl-L-2-aminobutanoyl-p-nitroanilide (Suc-AAP-Abu-pNA).
Introduction
Elastase is a serine protease that degrades elastin, a key protein of the extracellular matrix responsible for the elasticity of tissues. Dysregulation of elastase activity is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory skin conditions. Therefore, the accurate measurement of elastase activity is crucial for both basic research and the development of therapeutic inhibitors.
This protocol describes a sensitive and continuous colorimetric assay for elastase activity. The substrate, this compound, is specifically cleaved by elastase, releasing the chromophore p-nitroanilide (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the elastase activity.
Principle of the Assay
The enzymatic reaction underlying this assay is the hydrolysis of the peptide substrate this compound by elastase. This cleavage releases the p-nitroanilide (pNA) molecule, which has a distinct yellow color and a strong absorbance at 405 nm. The un-cleaved substrate does not absorb light at this wavelength. Therefore, the rate of the increase in absorbance at 405 nm is a direct measure of the rate of the enzymatic reaction.
Figure 1: Enzymatic cleavage of this compound by elastase.
Materials and Reagents
Reagents and Buffers
| Reagent | Supplier | Catalog Number | Storage |
| This compound | Cayman Chemical | 24704 | -20°C |
| Porcine Pancreatic Elastase | Sigma-Aldrich | E1250 | 2-8°C |
| Trizma® base | Sigma-Aldrich | T1503 | Room Temperature |
| Hydrochloric Acid (HCl) | Fisher Scientific | A144 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Ultrapure Water | --- | --- | --- |
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
96-well flat-bottom microplates (for plate reader assays)
-
Cuvettes (for spectrophotometer assays)
-
Pipettes and pipette tips
-
Vortex mixer
-
pH meter
Experimental Protocols
Reagent Preparation
4.1.1. Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Dissolve 12.11 g of Trizma® base in 800 mL of ultrapure water.
-
Adjust the pH to 8.0 at 25°C by slowly adding 1 M HCl.
-
Bring the final volume to 1 L with ultrapure water.
-
Store at 4°C.
4.1.2. Substrate Stock Solution (10 mM this compound in DMSO)
-
The molecular weight of this compound is 562.6 g/mol . To prepare a 10 mM stock solution, dissolve 5.63 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
4.1.3. Elastase Stock Solution (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of porcine pancreatic elastase in the Assay Buffer.
-
Gently mix by inversion. Do not vortex vigorously as this may denature the enzyme.
-
Prepare fresh dilutions of the enzyme in cold Assay Buffer just before use.
Assay Procedure (96-Well Plate Format)
This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes proportionally for other formats.
Figure 2: Workflow for elastase activity measurement.
-
Prepare the Substrate Working Solution: Dilute the 10 mM Substrate Stock Solution in Assay Buffer to the desired final concentration. A final substrate concentration of 0.2 mM to 1 mM is recommended. For a final concentration of 0.5 mM in a 200 µL reaction volume, you will need a 1 mM working solution (prepare by diluting the 10 mM stock 1:10 in Assay Buffer).
-
Set up the Assay Plate:
-
Blank Wells: Add 100 µL of Assay Buffer and 100 µL of the Substrate Working Solution.
-
Enzyme Control Wells: Add 100 µL of Assay Buffer and 100 µL of the Substrate Working Solution.
-
Test Compound Wells: Add X µL of the test compound and (100 - X) µL of Assay Buffer, and 100 µL of the Substrate Working Solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction:
-
Prepare a working solution of elastase in cold Assay Buffer. The final concentration of elastase should be chosen to provide a linear rate of absorbance increase over time. A starting concentration of 0.02–0.05 units/mL in the final reaction volume is recommended.
-
Add 100 µL of the elastase working solution to the Enzyme Control and Test Compound wells.
-
Do not add elastase to the Blank wells.
-
-
Kinetic Measurement: Immediately start measuring the absorbance at 405 nm in a microplate reader set to kinetic mode. Record the absorbance every minute for 15 to 30 minutes.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| Substrate | This compound | --- |
| Enzyme | Porcine Pancreatic Elastase | --- |
| Wavelength (λ) | 405 nm | --- |
| Assay Buffer | 0.1 M Tris-HCl, pH 8.0 | --- |
| Assay Temperature | 25°C | --- |
| Molar Extinction Coefficient (ε) of pNA at 405 nm | 9,960 M⁻¹cm⁻¹ | [1] |
| Km for Porcine Pancreatic Elastase | 30 µM | [2] |
| Recommended Final Substrate Concentration | 0.2 - 1.0 mM | 5-30 times the Km |
| Recommended Final Enzyme Concentration | 0.02 - 0.05 units/mL | To achieve a linear rate |
Calculation of Elastase Activity
-
Determine the Rate of Reaction (ΔA₄₀₅/min):
-
Plot the absorbance at 405 nm versus time for each well.
-
Determine the slope of the linear portion of the curve. This represents the initial rate of the reaction (ΔA₄₀₅/min).
-
Subtract the rate of the blank from the rates of the enzyme-containing wells.
-
-
Calculate the Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation.
Activity (µmol/min/mL or U/mL) = (ΔA₄₀₅/min * Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
ΔA₄₀₅/min: The rate of absorbance change per minute.
-
Reaction Volume (mL): The total volume of the reaction in the well (e.g., 0.2 mL).
-
ε (M⁻¹cm⁻¹): The molar extinction coefficient of p-nitroanilide at 405 nm (9,960 M⁻¹cm⁻¹).
-
Path Length (cm): The path length of the light through the sample. For a standard 96-well plate, this needs to be determined or a standard curve can be used. For a standard 1 cm cuvette, the path length is 1 cm.
-
Enzyme Volume (mL): The volume of the enzyme solution added to the well (e.g., 0.1 mL).
-
Figure 3: Logical flow of data analysis for elastase activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Incorrect pH of the assay buffer | Verify the pH of the buffer and adjust if necessary. | |
| Substrate degradation | Use a fresh dilution of the substrate. Store the stock solution properly. | |
| High background | Spontaneous substrate hydrolysis | Subtract the rate of the blank from all samples. Prepare fresh substrate solution. |
| Contaminated reagents | Use fresh, high-quality reagents and ultrapure water. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay at the recommended temperature and pH. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is harmful if swallowed and very toxic to aquatic life.[3] Handle with care and dispose of waste according to local regulations.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application Notes & Protocols: Spectrophotometric Determination of Elastase Activity Using Suc-AAP-Abu-pNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of elastase activity using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (Suc-AAP-Abu-pNA). This method is suitable for quantifying elastase activity in purified enzyme preparations and for screening potential elastase inhibitors.
Principle
The spectrophotometric assay for elastase activity is based on the enzymatic cleavage of the peptide substrate this compound. Elastase hydrolyzes the bond between the amino acid residue (Abu) and the p-nitroaniline (pNA) moiety. The release of free pNA, which has a distinct yellow color, can be continuously monitored by measuring the increase in absorbance at 405-410 nm. The rate of pNA release is directly proportional to the elastase activity under the specified assay conditions.
Quantitative Data
Table 1: Kinetic Parameters of Elastase with this compound
| Enzyme Source | Km | kcat/Km (s⁻¹M⁻¹) |
| Rat Pancreatic Elastase | 100 µM | 35,300[1] |
| Porcine Pancreatic Elastase | 30 µM | 351,000[1] |
Table 2: Common Inhibitors of Elastase
| Inhibitor | Class | Mechanism of Action |
| Alpha-1-antitrypsin (A1AT) | Serpin | Forms a stable complex with elastase, leading to its inactivation. |
| Sivelestat | Small Molecule | Competitive inhibitor of neutrophil elastase. |
| Elastinal | Peptide Aldehyde | Reversible inhibitor of elastase. |
| MeOSuc-AAPV-CMK | Peptide Chloromethylketone | Irreversible inhibitor that alkylates the active site histidine of elastase. |
| Phenylmethylsulfonyl fluoride (PMSF) | Sulfonyl Fluoride | Irreversibly sulfonates the active site serine of serine proteases, including elastase. |
Experimental Protocols
Materials and Reagents
-
Enzyme: Porcine Pancreatic Elastase (PPE) or other purified elastase preparations.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (this compound)
-
Buffer: 100 mM Tris-HCl, pH 8.0 at 25°C.
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO).
-
Inhibitors (optional): Known elastase inhibitors for control experiments.
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.
-
Temperature-controlled cuvette holder or incubator.
-
Calibrated pipettes.
-
UV-transparent cuvettes or microplates.
-
Preparation of Reagents
-
100 mM Tris-HCl Buffer (pH 8.0):
-
Dissolve 12.11 g of Tris base in 800 mL of purified water.
-
Adjust the pH to 8.0 at 25°C using 1 M HCl.
-
Bring the final volume to 1 L with purified water.
-
Store at 4°C.
-
-
10 mM this compound Stock Solution:
-
Dissolve the required amount of this compound in DMSO to achieve a final concentration of 10 mM. Note: The substrate may have limited solubility in aqueous solutions, hence the use of DMSO for the stock.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Elastase Working Solution:
-
Prepare a stock solution of elastase (e.g., 1 mg/mL) in cold Tris-HCl buffer.
-
Immediately before the assay, dilute the stock solution with cold Tris-HCl buffer to the desired working concentration (e.g., 0.1-1 µg/mL). The optimal concentration should be determined empirically to yield a linear rate of absorbance change over the desired time course.
-
Assay Protocol
This protocol is designed for a standard 1 mL cuvette-based assay. Volumes can be scaled down for use in a 96-well plate format.
-
Set up the Spectrophotometer:
-
Set the wavelength to 410 nm.
-
Set the temperature to 25°C or 37°C, as required for the experiment.
-
-
Prepare the Reaction Mixture:
-
In a cuvette, add the following in order:
-
Tris-HCl Buffer (100 mM, pH 8.0) to a final volume of 1 mL (e.g., 970 µL if adding 10 µL of substrate and 20 µL of enzyme).
-
This compound working solution (e.g., 10 µL of a 10x working dilution to give a final concentration of 100 µM, which is around the Km for rat pancreatic elastase).
-
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor in buffer for a specified time before adding the substrate.
-
-
Initiate the Reaction:
-
Add the elastase working solution (e.g., 20 µL) to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion or pipetting.
-
-
Measure Absorbance:
-
Place the cuvette in the spectrophotometer and start recording the absorbance at 410 nm.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes. Ensure that the rate of absorbance increase is linear during the measurement period.
-
Calculation of Elastase Activity
The activity of the elastase enzyme can be calculated using the Beer-Lambert law.
Formula: Activity (µmol/min/mL) = (ΔA410/min * V_total) / (ε * l * V_enzyme)
Where:
-
ΔA410/min: The rate of change in absorbance at 410 nm per minute, determined from the linear portion of the reaction curve.
-
V_total: The total volume of the assay mixture in mL.
-
ε (Molar extinction coefficient of pNA): 8800 M⁻¹cm⁻¹ at 410 nm.
-
l (Path length of the cuvette): Typically 1 cm.
-
V_enzyme: The volume of the enzyme solution added to the assay in mL.
For inhibitor studies, the percentage of inhibition can be calculated as follows:
Formula: % Inhibition = [ (Rate_uninhibited - Rate_inhibited) / Rate_uninhibited ] * 100
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of elastase activity.
Neutrophil Elastase Signaling in Inflammation
References
Application Note: High-Throughput Screening of Elastase Inhibitors using the Suc-AAP-Abu-pNA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, HNE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens. However, excessive or unregulated HNE activity is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), through its destructive action on extracellular matrix components like elastin. This makes HNE a prime therapeutic target for the development of new anti-inflammatory agents.
This application note provides a detailed protocol for a robust and sensitive high-throughput screening (HTS) assay for identifying HNE inhibitors using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (Suc-AAP-Abu-pNA). In this assay, elastase cleaves the peptide substrate, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically. The rate of pNA production is directly proportional to elastase activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Assay Principle
The core of the assay is the enzymatic cleavage of the this compound substrate by elastase. The substrate mimics a natural peptide sequence recognized by elastase. Cleavage of the amide bond C-terminal to the aminobutyric acid (Abu) residue releases p-nitroaniline (pNA). Free pNA has a distinct yellow color and a maximum absorbance at 405-410 nm, whereas the intact substrate is colorless. The enzymatic activity is therefore determined by measuring the rate of increase in absorbance at this wavelength.
References
Application of Suc-AAP-Abu-pNA in Studying Protease Activity in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-AAP-Abu-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-2-aminobutanoyl-p-nitroanilide) is a highly specific chromogenic substrate for chymotrypsin-like serine proteases, with a particular affinity for pancreatic elastase. The enzymatic cleavage of the peptide backbone at the C-terminal side of the 2-aminobutyric acid (Abu) residue liberates the yellow chromophore, p-nitroaniline (pNA). The rate of pNA release, quantifiable by measuring the absorbance at approximately 405 nm, is directly proportional to the protease activity in the sample. This property makes this compound an invaluable tool for researchers studying protease activity in various biological contexts, from purified enzyme kinetics to complex biological samples, and for screening potential protease inhibitors in drug discovery.
Principle of the Assay
The enzymatic reaction at the core of this application is the hydrolysis of the amide bond in this compound by a target protease. This releases p-nitroaniline (pNA), which has a distinct yellow color and a maximal absorbance at around 405 nm. The kinetic measurement of the increase in absorbance over time allows for the precise determination of the enzyme's activity.
Applications in Biological Samples
This compound can be employed to measure chymotrypsin-like protease activity in a variety of biological samples, including:
-
Cell Lysates: To investigate intracellular protease activity and its role in cellular processes.
-
Tissue Homogenates: For studying protease activity in specific organs and tissues in both healthy and diseased states.
-
Plasma and Serum: To measure circulating protease levels, which can be indicative of certain pathological conditions.
-
Cell Culture Supernatants: To monitor the secretion of proteases by cells in response to various stimuli.
-
Bronchoalveolar Lavage (BAL) Fluid: For assessing protease activity in the lungs, particularly in inflammatory lung diseases.
Data Presentation
The following tables summarize representative quantitative data for chymotrypsin-like protease activity measured using chromogenic substrates in different biological samples. While the specific activity will vary depending on the exact experimental conditions and the nature of the sample, these tables provide a reference for expected values and the effects of inhibitors.
Table 1: Kinetic Parameters for Pancreatic Elastase with this compound
| Enzyme Source | Km (µM) | kcat/Km (s-1M-1) |
| Rat Pancreatic Elastase | 100 | 35,300 |
| Porcine Pancreatic Elastase | 30 | 351,000 |
Table 2: Sample Elastase Activity in Human Bronchoalveolar Lavage (BAL) Fluid
| Subject Group | n | Mean Elastase Activity (nmol substrate hydrolyzed/3h/mg albumin) ± SD |
| Asymptomatic Smokers | 11 | 2.7 ± 1.9 |
| Non-smoking Controls | 11 | 0.5 ± 0.4 |
Data adapted from studies using similar low molecular weight synthetic substrates.
Experimental Protocols
General Assay Protocol for Protease Activity Measurement
This protocol provides a general framework for measuring chymotrypsin-like protease activity in biological samples using this compound. Specific conditions may need to be optimized for different sample types and enzymes.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Biological sample (cell lysate, tissue homogenate, plasma, etc.)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 0.1-1 mM).
-
Sample Preparation:
-
Cell Lysates/Tissue Homogenates: Prepare lysates/homogenates in a suitable lysis buffer and centrifuge to remove cellular debris. Collect the supernatant for the assay.
-
Plasma/Serum: Use directly or dilute in Assay Buffer.
-
Cell Culture Supernatant: Centrifuge to remove cells and debris. Use the supernatant directly.
-
-
Assay Setup:
-
Add 50-100 µL of the biological sample to each well of a 96-well plate.
-
Include appropriate controls:
-
Blank: Assay Buffer without the sample.
-
Positive Control: A known concentration of a target protease (e.g., porcine pancreatic elastase).
-
Inhibitor Control (optional): Sample pre-incubated with a specific protease inhibitor.
-
-
-
Initiate Reaction: Add 100-150 µL of the working substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to the desired temperature (e.g., 37°C) and measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each sample.
-
Subtract the rate of the blank from the sample rates.
-
Convert the rate of absorbance change to protease activity using the molar extinction coefficient of pNA (ε = 8,800 M-1cm-1 at 405 nm) and the Beer-Lambert law.
-
Protocol for Inhibitor Screening
This protocol is designed for screening potential inhibitors of chymotrypsin-like proteases.
Materials:
-
Same as the general assay protocol.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent.
Procedure:
-
Follow steps 1-3 of the General Assay Protocol.
-
Inhibitor Pre-incubation:
-
In a 96-well plate, add the biological sample or purified enzyme.
-
Add various concentrations of the test compounds to the wells.
-
Include a vehicle control (solvent only).
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.
-
-
Initiate and Measure Reaction:
-
Add the working substrate solution to each well.
-
Immediately measure the kinetic activity as described in the General Assay Protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value for active inhibitors.
-
Visualization of Pathways and Workflows
Signaling Pathway: Pancreatic Elastase and PAR2 Activation
Caption: Pancreatic Elastase activates PAR2 signaling.
Experimental Workflow for Protease Activity Measurement
Caption: Workflow for measuring protease activity.
Logical Relationship: Principle of the Chromogenic Assay
Caption: Principle of the chromogenic protease assay.
Application Notes: In Vitro Human Neutrophil Elastase (HNE) Assay
Introduction
Human Neutrophil Elastase (HNE) is a potent serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon inflammation or infection, activated neutrophils release HNE into the extracellular space, where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, its activity is tightly regulated by endogenous inhibitors, primarily alpha-1 antitrypsin, to prevent damage to host tissues.[2] Dysregulation and excessive HNE activity are implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and atherosclerosis, where HNE-mediated degradation of extracellular matrix proteins like elastin leads to tissue damage.[2][3][4]
Assay Principle
The colorimetric in vitro elastase assay provides a simple and sensitive method for measuring HNE activity.[4] This assay utilizes the chromogenic peptide substrate N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (Suc-AAP-Abu-pNA). HNE specifically recognizes and cleaves this substrate, releasing the yellow chromophore p-nitroanilide (pNA).[5] The rate of pNA formation, which can be quantified by measuring the increase in absorbance at 405-410 nm, is directly proportional to the elastase activity in the sample.[4][5][6] This assay is a cornerstone in the research and development of novel elastase inhibitors for therapeutic applications.[4][7]
Applications
-
Drug Discovery: High-throughput screening of compound libraries to identify and characterize novel HNE inhibitors.[3][7]
-
Enzyme Kinetics: Determination of kinetic parameters such as Kₘ, Vₘₐₓ, and kᵢ for enzyme-inhibitor interactions.
-
Biomarker Research: Quantifying elastase activity in biological samples as a potential biomarker for inflammatory diseases.[1]
-
Basic Research: Studying the biochemical properties and regulation of elastase activity in various physiological and pathological contexts.
Pathophysiological Role of Neutrophil Elastase
Caption: Pathological cascade of neutrophil elastase release and activity.
Experimental Protocols
Materials and Reagents
-
Human Neutrophil Elastase (HNE)
-
This compound (Elastase Substrate IV)[5]
-
Tris-HCl (Trizma® base)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
-
Dimethyl Sulfoxide (DMSO)
-
Known elastase inhibitor (e.g., Sivelestat, Oleanolic Acid) for positive control
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-410 nm[5][6]
-
Ultrapure water
Reagent Preparation
-
Assay Buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 7.5):
-
Dissolve 1.21 g of Trizma® base and 2.92 g of NaCl in 80 mL of ultrapure water.
-
Adjust the pH to 7.5 at 25°C using 1 M HCl.
-
Bring the final volume to 100 mL with ultrapure water.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve an appropriate amount of this compound in DMSO to make a 10 mM stock solution.
-
For example, dissolve 5.6 mg of this compound (MW: 562.6 g/mol ) in 1 mL of DMSO.
-
Store in aliquots at -20°C, protected from light.[6]
-
-
Enzyme Stock Solution (1 U/mL):
-
Prepare a 1 U/mL stock solution of HNE in cold Assay Buffer.
-
Prepare fresh daily and keep on ice during use. The final concentration in the assay will be much lower.
-
-
Test Compound/Inhibitor Preparation:
-
Dissolve test compounds in DMSO or another suitable solvent to create high-concentration stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the stock solutions to be tested.
-
In Vitro Elastase Inhibition Assay Protocol (96-Well Plate)
This protocol is designed for a final reaction volume of 200 µL. Adjust volumes as needed.
-
Prepare Working Solutions:
-
Enzyme Working Solution (e.g., 0.05 U/mL): Dilute the Enzyme Stock Solution with Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Working Solution (1 mM): Dilute the 10 mM Substrate Stock Solution 1:10 in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 160 µL of Assay Buffer to all wells.
-
Blank Wells (No Enzyme): Add 20 µL of Assay Buffer.
-
Control Wells (Enzyme Activity, No Inhibitor): Add 20 µL of Enzyme Working Solution. Add 2 µL of the vehicle (e.g., DMSO).
-
Test Wells (Enzyme + Inhibitor): Add 20 µL of Enzyme Working Solution. Add 2 µL of the desired test compound dilution.
-
Positive Control Wells: Add 20 µL of Enzyme Working Solution. Add 2 µL of a known elastase inhibitor.
-
-
Pre-incubation:
-
Initiate Reaction:
-
Add 20 µL of the 1 mM Substrate Working Solution to all wells to start the reaction. The final substrate concentration will be 0.1 mM (100 µM).
-
-
Measure Absorbance:
Assay Workflow
Caption: Workflow for the in vitro elastase inhibition assay.
Data Analysis
-
Calculate Reaction Rate:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs / minute).
-
Subtract the rate of the blank wells (substrate auto-hydrolysis) from all other wells.
-
-
Calculate Percent Inhibition:
-
Use the following formula to determine the percentage of HNE inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the reaction rate of the control wells (enzyme + vehicle).
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for elastase assays using related substrates. The kinetic parameters can vary depending on the specific enzyme source and assay conditions.
| Parameter | Enzyme Source | Substrate | Value | Reference |
| Kₘ | Rat Pancreatic Elastase | This compound | 100 µM | [11] |
| Kₘ | Porcine Pancreatic Elastase | This compound | 30 µM | [11] |
| kcat/Kₘ | Rat Pancreatic Elastase | This compound | 35,300 s⁻¹M⁻¹ | [11] |
| kcat/Kₘ | Porcine Pancreatic Elastase | This compound | 351,000 s⁻¹M⁻¹ | [11] |
| Typical Substrate Conc. | General | This compound | 100 - 200 µM | [6] |
| Typical Enzyme Conc. | Porcine Pancreatic Elastase | Suc-AAA-pNA | 0.02–0.05 units | |
| Wavelength | General | p-nitroanilide | 405 - 410 nm | [5][6][10][12] |
| Assay pH | General | Tris-HCl or HEPES | 7.5 - 8.3 | [10][13] |
| Assay Temperature | General | - | 25°C - 37°C | [8][10] |
References
- 1. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native human Neutrophil Elastase protein (Active) (ab280938) | Abcam [abcam.com]
- 3. Elastase - Creative Enzymes [creative-enzymes.com]
- 4. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Kinetic and computational analysis of the reversible inhibition of porcine pancreatic elastase: a structural and mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pancreatic Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting high background in Suc-AAP-Abu-pNA assays
Welcome to the technical support center for Suc-AAP-Abu-pNA assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the assay work?
This compound (N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide) is a chromogenic peptide substrate primarily used to measure the activity of elastase enzymes, particularly pancreatic elastase.[1][2][3] The substrate is composed of a short peptide sequence (Ala-Ala-Pro-Abu) that is recognized and cleaved by elastase. This peptide is linked to a chromophore, p-nitroaniline (pNA). When elastase cleaves the peptide bond, free pNA is released.[2][3] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the elastase activity in the sample.
Q2: I am observing a high background signal in my no-enzyme control wells. What are the potential causes?
High background in the absence of the target enzyme is a common issue in pNA-based assays. The primary causes include:
-
Spontaneous Substrate Hydrolysis: The pNA substrate can spontaneously hydrolyze in aqueous solutions, especially under alkaline pH conditions.[4] This leads to the release of pNA and a corresponding increase in absorbance, independent of enzyme activity.
-
Contaminated Reagents: Contamination of buffers, water, or the substrate itself with other proteases can lead to substrate cleavage and a high background signal.
-
Sub-optimal Assay Conditions: Inappropriate pH or temperature can accelerate substrate degradation.
-
Extended Incubation Times: The longer the assay is incubated, the more time there is for spontaneous hydrolysis to occur.
Q3: How can I minimize spontaneous hydrolysis of the this compound substrate?
To minimize background from spontaneous hydrolysis, consider the following:
-
Prepare Substrate Stock in an Anhydrous Solvent: Dissolve the lyophilized substrate in a dry organic solvent like DMSO to create a concentrated stock solution. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Prepare Working Solutions Fresh: On the day of the experiment, dilute the substrate stock in the assay buffer immediately before use. Avoid storing the substrate in aqueous buffers for extended periods.
-
Optimize pH: While elastase activity is often optimal at alkaline pH (e.g., pH 8.3-8.6), this condition also favors substrate hydrolysis.[4][5] If high background is a persistent issue, consider performing the assay at a slightly lower pH and ensure consistent pH across all wells.
-
Maintain Cold Temperatures: Keep the diluted substrate solution on ice until it is added to the assay plate.[5]
Q4: What are the optimal assay conditions for a this compound assay?
Optimal conditions can vary depending on the specific elastase being studied (e.g., porcine vs. human). However, a good starting point based on protocols for similar substrates is:[4][5]
| Parameter | Recommended Condition |
| Buffer | 0.1 M Tris-HCl |
| pH | 8.3 |
| Temperature | 25°C or 37°C (must be consistent) |
| Substrate Concentration | Typically around the Km value. For porcine pancreatic elastase, the Km is approximately 30 µM.[1] |
| Wavelength | 405 nm (for pNA detection)[2][3] |
It is always recommended to perform an initial optimization experiment to determine the best conditions for your specific enzyme and experimental setup.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound assays in a question-and-answer format.
Issue 1: High absorbance in "blank" (no enzyme, no substrate) wells.
-
Question: My wells containing only assay buffer are showing high absorbance. What should I do?
-
Answer: This indicates an issue with the buffer itself or the microplate.
-
Check Buffer for Contamination: Prepare fresh assay buffer using high-purity water and reagents. Ensure all glassware is thoroughly cleaned.
-
Inspect Microplate: Scratches or defects in the wells can interfere with absorbance readings. Use a new, high-quality microplate.
-
Issue 2: Absorbance in the "no-enzyme" control increases significantly over time.
-
Question: The absorbance of my substrate-only control is high and continues to rise throughout my kinetic read. Why is this happening?
-
Answer: This is a classic sign of spontaneous substrate hydrolysis.
-
Follow Substrate Handling Best Practices: Refer to FAQ Q3 for detailed steps on preparing and handling the substrate to minimize hydrolysis.
-
Reduce Incubation Time: If possible, shorten the duration of the assay. A more active enzyme may allow for a shorter read time, reducing the contribution of spontaneous hydrolysis to the overall signal.
-
Buffer pH Check: Verify the pH of your assay buffer. A pH higher than intended can accelerate substrate breakdown.
-
Issue 3: High variability between replicate wells.
-
Question: I am seeing a large standard deviation between my replicate wells for the same condition. What could be the cause?
-
Answer: High variability can stem from several sources:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to dispense accurate and consistent volumes of all reagents, especially the enzyme and substrate.
-
Inadequate Mixing: After adding reagents to the wells, ensure they are mixed thoroughly but gently to avoid introducing bubbles. Orbital shaking within the plate reader can help.
-
Temperature Gradients: Uneven temperature across the microplate can lead to different reaction rates in different wells. Allow the plate to equilibrate to the desired temperature before starting the reaction.
-
Foaming or Bubbles: Avoid introducing bubbles when mixing reagents. Bubbles can interfere with the light path and affect absorbance readings.[6]
-
Experimental Protocols
Protocol: Measuring Pancreatic Elastase Activity
This protocol is adapted from a standard procedure for a similar chromogenic elastase substrate, Suc-Ala-Ala-Ala-pNA, and should be optimized for your specific experimental conditions.[5]
Materials:
-
This compound substrate
-
Porcine Pancreatic Elastase (or other elastase of interest)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.3 at 25°C
-
Enzyme Dilution Buffer: 0.05 M Sodium Acetate, 0.1 M NaCl, pH 5.0
-
Anhydrous DMSO
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature.
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex to ensure the substrate is fully dissolved.
-
Store the stock solution in small aliquots at -20°C.
-
-
Enzyme Preparation:
-
Prepare a 1 mg/mL stock solution of elastase in the Enzyme Dilution Buffer.
-
Keep the enzyme stock on ice.
-
Immediately before the assay, prepare a working dilution of the enzyme (e.g., 0.1 mg/mL) in the Enzyme Dilution Buffer. The optimal concentration should be determined experimentally.
-
-
Assay Setup:
-
Add the following to each well of a 96-well plate:
-
Blank: 200 µL Assay Buffer
-
No-Enzyme Control: 180 µL Assay Buffer + 20 µL Substrate Working Solution
-
Enzyme Reaction: 180 µL Enzyme Working Solution + 20 µL Substrate Working Solution
-
-
The final volume in each well should be 200 µL.
-
Note: The substrate working solution is prepared by diluting the 10 mM stock in Assay Buffer to the desired final concentration. For example, to achieve a final concentration of 100 µM in the well, prepare a 1 mM working solution.
-
-
Measurement:
-
Equilibrate the plate to the desired temperature (e.g., 25°C) in the microplate reader.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Determine the rate of reaction (ΔA410/min) from the linear portion of the kinetic curve for each well.
-
The rate of the no-enzyme control represents the rate of spontaneous substrate hydrolysis and should be subtracted from the rates of the enzyme reaction wells.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm).[5]
-
Visualizations
Caption: Troubleshooting workflow for high background in this compound assays.
Caption: General experimental workflow for a this compound elastase activity assay.
References
How to optimize Suc-AAP-Abu-pNA concentration for elastase assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of the chromogenic substrate Suc-AAP-Abu-pNA for elastase assays. Find troubleshooting advice and answers to frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in an elastase assay?
This compound (N-Succinyl-L-Alanyl-L-Alanyl-L-prolyl-L-2-aminobutyryl-p-nitroanilide) is a synthetic peptide substrate specifically designed for measuring the activity of elastase enzymes. The peptide sequence is recognized and cleaved by elastase. This cleavage releases the p-nitroaniline (pNA) group, which is a chromophore. The released pNA has a distinct yellow color and can be quantified by measuring its absorbance at a specific wavelength, typically around 405-410 nm. The rate of pNA release is directly proportional to the elastase activity under optimized conditions.
Q2: What is the optimal concentration of this compound to use in my elastase assay?
The optimal concentration of this compound is dependent on the specific elastase being used (e.g., from different species or recombinant sources) and the assay conditions. It is crucial to determine the Michaelis constant (Km) for the substrate with your specific enzyme. The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For routine assays, a substrate concentration of 5-10 times the Km value is often recommended to ensure the enzyme is saturated with the substrate and the reaction rate is maximal and pseudo-zero order with respect to the substrate concentration. For porcine pancreatic elastase, the Km for this compound is approximately 30 μM, while for rat pancreatic elastase, it is around 100 μM.[1]
Q3: What are the key parameters to consider when setting up an elastase assay with this compound?
Several parameters need to be carefully controlled for a successful elastase assay:
-
Enzyme Concentration: The concentration of elastase should be chosen so that the reaction proceeds at a linear rate for a sufficient duration.
-
Substrate Concentration: As discussed, this should be optimized based on the Km of the enzyme.
-
Buffer and pH: A common buffer for elastase assays is Tris-HCl, typically at a pH of 8.0.
-
Temperature: Assays are often performed at a constant temperature, for example, 25°C or 37°C.
-
Incubation Time: The reaction should be monitored over a time course to ensure the initial velocity is measured.
-
Wavelength for Absorbance Reading: The release of p-nitroaniline is monitored at 405-410 nm.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low signal (low absorbance reading) | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Substrate solution prepared incorrectly or degraded. 4. Incorrect wavelength setting on the spectrophotometer. 5. Presence of an elastase inhibitor in the sample or reagents. | 1. Use a fresh aliquot of the enzyme and verify its activity with a positive control. 2. Prepare fresh buffer and confirm the pH. 3. Prepare a fresh substrate solution. Store stock solutions as recommended by the manufacturer. 4. Ensure the spectrophotometer is set to measure absorbance at 405-410 nm. 5. Run a control without any potential inhibitors. Test for interfering substances in your sample matrix. |
| High background signal (high initial absorbance) | 1. Substrate solution is contaminated or has spontaneously hydrolyzed. 2. Contaminated buffer or reagents. | 1. Prepare a fresh substrate solution. 2. Use fresh, high-purity reagents and water to prepare buffers. |
| Non-linear reaction rate (curve plateaus too quickly) | 1. Substrate is being rapidly depleted. 2. Enzyme concentration is too high. | 1. Increase the initial concentration of this compound. 2. Reduce the concentration of the elastase enzyme in the assay. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled plate reader or water bath to maintain a constant temperature. 3. Ensure thorough mixing of the reaction components before starting the measurement. |
Experimental Protocols
Determining the Optimal this compound Concentration (Michaelis-Menten Kinetics)
This protocol outlines the steps to determine the Michaelis constant (Km) and maximum velocity (Vmax) for your elastase with this compound, which is essential for optimizing the substrate concentration.
Materials:
-
Purified elastase enzyme
-
This compound substrate
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading at 405-410 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve this compound in a suitable solvent (as recommended by the manufacturer, often DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a Series of Substrate Dilutions: From the stock solution, prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be from 0.1 to 10 times the expected Km. If the Km is unknown, start with a broad range (e.g., 1 µM to 1 mM).
-
Prepare the Enzyme Solution: Dilute the elastase enzyme in the assay buffer to a concentration that will result in a linear rate of product formation for at least 10-15 minutes. This may require some preliminary testing.
-
Set up the Assay:
-
In each well of the microplate (or in each cuvette), add a fixed volume of the enzyme solution.
-
To initiate the reaction, add a corresponding volume of each substrate dilution to the wells. The final volume in each well should be the same.
-
Include a "no enzyme" control for each substrate concentration to measure any non-enzymatic hydrolysis of the substrate.
-
-
Measure the Reaction Rate: Immediately begin monitoring the increase in absorbance at 405-410 nm over time. Record data points at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the Initial Velocity (V₀): For each substrate concentration, determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance versus time plot.
-
Plot the Michaelis-Menten Curve: Plot the initial velocity (V₀) on the y-axis against the substrate concentration ([S]) on the x-axis. The resulting plot should be a hyperbolic curve.
-
Determine Km and Vmax: Use non-linear regression analysis software to fit the data to the Michaelis-Menten equation to determine the values of Km and Vmax. Alternatively, a linear transformation of the data (e.g., Lineweaver-Burk plot) can be used, although non-linear regression is generally more accurate.
Quantitative Data Summary
| Parameter | Porcine Pancreatic Elastase | Rat Pancreatic Elastase |
| Km for this compound | ~ 30 µM | ~ 100 µM |
| kcat/Km (s⁻¹M⁻¹) | ~ 351,000 | ~ 35,300 |
Data from MedchemExpress.[1]
Visualizations
Experimental Workflow for Optimizing Substrate Concentration
Caption: Workflow for determining the optimal this compound concentration.
Signaling Pathway of Elastase Action on this compound
References
Common issues and solutions in Suc-AAP-Abu-pNA colorimetric assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Suc-AAP-Abu-pNA colorimetric assay for measuring chymotrypsin-like protease activity.
Experimental Workflow & Signaling Pathway
The this compound assay is a colorimetric method for detecting chymotrypsin and chymotrypsin-like enzyme activity. The enzyme cleaves the colorless substrate, releasing p-nitroaniline (pNA), which has a distinct yellow color. The rate of pNA release, measured by the change in absorbance over time, is directly proportional to the enzyme's activity.
Caption: General experimental workflow for the this compound colorimetric assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method to measure the activity of chymotrypsin and chymotrypsin-like proteases. The substrate, this compound, is colorless. In the presence of an active enzyme, the substrate is hydrolyzed, releasing a yellow-colored product, p-nitroaniline (pNA). The rate of the color change is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance of light at 405-410 nm.[1][2][3]
Q2: What is the optimal wavelength for measuring p-nitroaniline (pNA) absorbance?
The optimal wavelength for measuring the absorbance of p-nitroaniline is between 405 nm and 410 nm.[1][2][3]
Q3: What type of microplate should I use for this colorimetric assay?
For colorimetric assays, it is recommended to use clear, flat-bottom microplates to ensure accurate absorbance readings.[4]
Q4: How should I prepare and store the this compound substrate?
It is recommended to dissolve the this compound substrate in an organic solvent such as DMSO to create a stock solution. This stock solution should be stored at -20°C. For the assay, the stock solution is diluted to the desired final concentration in the assay buffer. It is advisable to prepare the working solution fresh for each experiment to avoid degradation.[1]
Q5: What are the key components of the assay buffer?
A typical assay buffer for a chymotrypsin assay includes a buffering agent to maintain a stable pH (e.g., Tris-HCl), and may contain salts like CaCl2. The optimal pH is generally around 7.8 to 8.0.
Troubleshooting Guide
High background, low signal, and high variability are common issues encountered in enzymatic assays. The following guide provides potential causes and solutions for problems you might face during your this compound assay.
Caption: A troubleshooting decision tree for common issues in the this compound assay.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Spontaneous hydrolysis of the substrate. | Prepare fresh substrate solution for each experiment. Run a substrate-only control to determine the rate of spontaneous hydrolysis. |
| Contaminated reagents or enzyme. | Use high-purity water and reagents. Filter-sterilize buffers if necessary. Run a "no-enzyme" blank to check for contamination.[5] | |
| Assay buffer pH is too high, leading to substrate instability. | Verify the pH of the assay buffer. The optimal pH is typically between 7.8 and 8.0. | |
| Low or No Signal | Inactive or degraded enzyme. | Ensure proper storage of the enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme to verify assay components are working.[6] |
| Incorrect assay conditions (pH, temperature). | Optimize the pH and temperature of the assay. Most chymotrypsin assays perform well at 25°C or 37°C.[6] | |
| Presence of inhibitors in the sample. | If testing biological samples, consider potential endogenous inhibitors. A spike-and-recovery experiment can help identify sample matrix effects. | |
| Incorrect wavelength used for measurement. | Ensure the plate reader is set to measure absorbance at 405-410 nm.[1][2][3] | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to the wells to minimize pipetting errors.[4] |
| Temperature fluctuations across the microplate. | Ensure the plate is uniformly equilibrated to the assay temperature before adding the substrate and during the reading. | |
| Air bubbles in the wells. | Visually inspect the wells for air bubbles before reading. Bubbles can be removed by gently tapping the plate or by a brief centrifugation.[4] | |
| Non-linear Reaction Curve | Substrate depletion. | If the reaction rate decreases over time, the substrate concentration may be too low. Ensure the substrate concentration is at or above the Km value for the enzyme. For chymotrypsin, the Km for a similar substrate (Suc-AAPF-pNA) is 1.7 mM.[7] |
| Enzyme instability. | The enzyme may be losing activity over the course of the assay. Check the stability of the enzyme under the assay conditions. | |
| Product inhibition. | The released p-nitroaniline may inhibit the enzyme at high concentrations. Analyze the initial linear phase of the reaction. |
Experimental Protocols
Standard Chymotrypsin Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
- Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2.
- Enzyme Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl. Immediately before use, dilute the enzyme to the desired concentration in the assay buffer.
- Substrate Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
- Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
2. Assay Procedure:
- Add the following to the wells of a clear, flat-bottom 96-well plate:
- 80 µL of Assay Buffer
- 10 µL of test compound in a suitable solvent or solvent control
- 10 µL of diluted enzyme solution
- Mix gently and pre-incubate for 10-15 minutes at the desired temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding 100 µL of the working substrate solution to each well.
- Immediately measure the absorbance at 405 nm in a microplate reader. Take readings every minute for 15-30 minutes (kinetic assay).
3. Data Analysis:
- For each well, calculate the rate of reaction by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
- Subtract the rate of the "no-enzyme" blank from the rates of all other wells.
- Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Reference |
| Km for this compound | 100 µM | Rat Pancreatic Elastase | |
| 30 µM | Porcine Pancreatic Elastase | [8] | |
| kcat/Km for this compound | 35,300 s⁻¹M⁻¹ | Rat Pancreatic Elastase | [8] |
| 351,000 s⁻¹M⁻¹ | Porcine Pancreatic Elastase | [8] | |
| Wavelength for pNA detection | 405 - 410 nm | N/A | [1][3] |
| Molar Extinction Coefficient of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm | N/A | N/A (Commonly cited value) |
| Typical Substrate Concentration | 0.2 - 1.6 mM | N/A | [1][7] |
| Optimal pH range for pNA absorbance | 4.0 - 8.0 | N/A | [9] |
| Typical Assay Buffer pH | 7.8 - 8.6 | N/A | [7] |
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Effect of pH and buffer conditions on Suc-AAP-Abu-pNA assay performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of the Suc-AAP-Abu-pNA chromogenic substrate for elastase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chromogenic peptide substrate designed for the specific measurement of pancreatic elastase activity. The substrate consists of a short peptide sequence (Suc-Ala-Ala-Pro-Abu) covalently linked to a p-nitroaniline (pNA) molecule. When elastase cleaves the peptide bond at the C-terminus of the aminobutyric acid (Abu) residue, it releases the yellow-colored p-nitroaniline. The rate of pNA release can be monitored spectrophotometrically at 405 nm, which is directly proportional to the elastase activity in the sample.[1]
Q2: What is the optimal pH for the this compound assay?
The optimal pH for elastase activity can vary depending on the source of the enzyme. However, for typical pancreatic elastase assays using this substrate, a pH range of 8.0 to 9.5 is generally recommended to ensure optimal enzyme performance. It is crucial to perform a pH optimization experiment for your specific experimental conditions.
Q3: Which buffer should I use for the assay?
A common and effective buffer for this assay is Tris-HCl. It is important to ensure the buffer has sufficient buffering capacity at the desired pH. The buffer concentration should also be optimized, but a starting concentration of 50-100 mM is generally recommended.
Q4: How should I prepare the this compound substrate solution?
Due to its limited solubility in aqueous solutions, the this compound substrate should first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid inhibiting the enzyme.
Q5: What are the typical kinetic parameters for this compound with elastase?
For porcine pancreatic elastase, the Michaelis constant (Km) is approximately 30 μM, and the catalytic efficiency (kcat/Km) is around 351,000 s⁻¹M⁻¹. For rat pancreatic elastase, the Km is about 100 μM, with a kcat/Km of 35,300 s⁻¹M⁻¹.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low signal (low absorbance reading) | Inactive enzyme: The elastase may have lost activity due to improper storage or handling. | Use a fresh aliquot of the enzyme and ensure it has been stored at the recommended temperature. |
| Incorrect pH: The assay buffer pH is outside the optimal range for the enzyme. | Prepare fresh buffer and verify the pH. Perform a pH optimization experiment. | |
| Substrate degradation: The this compound substrate may have degraded. | Prepare a fresh substrate stock solution. Store the stock solution protected from light at -20°C. | |
| Presence of inhibitors: The sample may contain elastase inhibitors. | Include a positive control with a known amount of active elastase to verify assay conditions. If inhibition is suspected, perform inhibitor control experiments. | |
| High background signal (high initial absorbance) | Spontaneous substrate hydrolysis: The substrate may be hydrolyzing non-enzymatically at the assay pH. | Run a blank reaction containing only the substrate and buffer (no enzyme) to measure the rate of spontaneous hydrolysis. Subtract this rate from the enzyme-catalyzed reaction rate. |
| Contaminated reagents: The buffer or other reagents may be contaminated. | Use high-purity water and fresh reagents to prepare all solutions. | |
| Inconsistent or non-reproducible results | Inaccurate pipetting: Errors in pipetting volumes of enzyme, substrate, or buffer. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks. |
| Temperature fluctuations: The assay temperature is not stable. | Ensure the spectrophotometer's cuvette holder is properly thermostatted to the desired assay temperature (e.g., 25°C or 37°C).[3] | |
| Substrate precipitation: The substrate is precipitating out of solution at the working concentration. | Decrease the working concentration of the substrate. Ensure the DMSO concentration from the stock solution is not too high. |
Experimental Protocols
Protocol 1: pH Optimization for the this compound Assay
This protocol outlines the steps to determine the optimal pH for your elastase in the this compound assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified elastase
-
Tris-HCl buffer (or other suitable buffer system)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of buffers: Prepare 100 mM Tris-HCl buffers with pH values ranging from 7.0 to 10.0 in 0.5 pH unit increments.
-
Prepare substrate stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare enzyme solution: Prepare a working solution of elastase in a neutral pH buffer (e.g., pH 7.5) with 10 mM CaCl₂. The final concentration should be determined based on the expected activity.
-
Set up the assay plate: In a 96-well plate, add the following to each well:
-
180 µL of each pH buffer.
-
10 µL of the enzyme working solution.
-
-
Initiate the reaction: Add 10 µL of the 10 mM this compound stock solution to each well to start the reaction. The final substrate concentration will be 0.5 mM.
-
Measure absorbance: Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C) and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Calculate reaction rates: Determine the initial reaction velocity (V₀) for each pH value by calculating the slope of the linear portion of the absorbance versus time curve.
-
Determine optimal pH: Plot the reaction rate (V₀) against the pH. The pH that corresponds to the highest reaction rate is the optimal pH for your enzyme under these conditions.
Protocol 2: Buffer Concentration Optimization
This protocol helps determine the optimal buffer concentration for the assay at the determined optimal pH.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare buffers of varying concentrations: Using the optimal pH determined in Protocol 1, prepare a series of Tris-HCl buffers with concentrations ranging from 10 mM to 200 mM.
-
Follow the assay setup: Repeat steps 3-6 from Protocol 1, using the different buffer concentrations.
-
Calculate and analyze results: Calculate the initial reaction velocity (V₀) for each buffer concentration. Plot V₀ against the buffer concentration to identify the concentration that provides the highest and most stable enzyme activity.
Data Presentation
Table 1: Representative Data for pH Optimization
| pH | Initial Reaction Rate (mOD/min) |
| 7.0 | 5.2 |
| 7.5 | 8.9 |
| 8.0 | 15.6 |
| 8.5 | 22.4 |
| 9.0 | 25.1 |
| 9.5 | 23.8 |
| 10.0 | 18.3 |
Table 2: Representative Data for Buffer Concentration Optimization at pH 9.0
| Tris-HCl Concentration (mM) | Initial Reaction Rate (mOD/min) |
| 10 | 18.5 |
| 25 | 23.1 |
| 50 | 25.0 |
| 100 | 25.3 |
| 150 | 24.8 |
| 200 | 24.5 |
Visualizations
Caption: Enzymatic cleavage of this compound by elastase.
Caption: Workflow for optimizing assay conditions.
References
Preventing precipitation of Suc-AAP-Abu-pNA in aqueous solutions
Welcome to the technical support center for Suc-AAP-Abu-pNA (N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experiments using this chromogenic elastase substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chromogenic peptide substrate specifically designed for measuring the activity of pancreatic elastase.[1][2][3][4] The substrate contains the peptide sequence Ala-Ala-Pro-Abu, which is recognized and cleaved by elastase. This cleavage releases the p-nitroaniline (pNA) chromophore, resulting in a yellow color that can be quantified by measuring the absorbance at 405 nm.[1][5] The rate of pNA release is directly proportional to the elastase activity in the sample.
Q2: What is the primary cause of this compound precipitation?
The most common cause of precipitation is the low solubility of the peptide substrate in purely aqueous solutions. Like many synthetic peptide substrates, this compound is hydrophobic and requires an organic co-solvent for initial solubilization before being diluted into an aqueous assay buffer. Incorrect storage, suboptimal pH, or inappropriate buffer composition can also contribute to precipitation.
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to first dissolve the lyophilized this compound powder in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[6] This stock solution can then be diluted to the final working concentration in the desired aqueous assay buffer immediately before use. This two-step process minimizes the risk of precipitation.
Q4: What are the recommended storage conditions for this substrate?
The lyophilized powder should be stored at -20°C for long-term stability (≥ 4 years).[1] DMSO stock solutions can also be stored at -20°C for several months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Working solutions in aqueous buffers are generally less stable and should be prepared fresh for each experiment.[6]
Troubleshooting Guide
Problem: My this compound precipitated after being added to the aqueous assay buffer.
| Possible Cause | Recommended Solution |
| Low Solubility in Water | The substrate has limited solubility directly in water (1 mg/mL).[1] Always prepare a concentrated stock solution in 100% DMSO first, then dilute it into the final assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1-5%) to avoid affecting enzyme activity. |
| Incorrect Buffer pH | The pH of the assay buffer can significantly impact peptide solubility and stability.[7] For elastase assays, a slightly alkaline pH is often used (e.g., Tris buffer at pH 8.0-9.0).[6] Verify the pH of your buffer and adjust if necessary. |
| Buffer Composition | High concentrations of certain salts or other additives in your buffer may reduce the solubility of the substrate. If possible, simplify the buffer composition or test different buffer systems (e.g., Tris-HCl, HEPES). |
| Low Temperature | Adding a cold stock solution to a cold buffer can induce precipitation. Ensure all components, especially the assay buffer, are at room temperature or the designated assay temperature (e.g., 37°C) before mixing.[8] |
Problem: The absorbance signal in my assay is weak or non-existent.
| Possible Cause | Recommended Solution |
| Substrate Degradation | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Use a fresh aliquot of the stock solution or prepare a new one from lyophilized powder. Prepare the final working solution immediately before use.[6] |
| Suboptimal Assay Conditions | Enzyme activity is highly dependent on pH and temperature. Ensure the assay is performed at the optimal temperature (e.g., 37°C) and pH for your specific elastase.[9] |
| Presence of Inhibitors | Your sample or buffer may contain enzyme inhibitors. For example, sodium azide is a known inhibitor of peroxidase reactions and other substances like EDTA or SDS can interfere with assays.[8][10] Run a control with a known amount of purified elastase to confirm that the assay components are working correctly. |
| Incorrect Wavelength | Ensure the spectrophotometer is set to read the absorbance of free pNA at 405 nm.[5] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Solubility in Water | 1 mg/mL | [1] |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | [6] |
| Molecular Weight | 562.57 g/mol | [2] |
| Absorbance Wavelength (pNA) | 405 nm | [1] |
| Kₘ (Porcine Pancreatic Elastase) | 30 µM | [2][3][4] |
| Kₘ (Rat Pancreatic Elastase) | 100 µM | [2][3][4] |
| Storage (Lyophilized Powder) | -20°C | [1] |
Experimental Protocols
Protocol: Measuring Elastase Activity
This protocol provides a general method for a colorimetric elastase assay in a 96-well plate format.
1. Reagent Preparation:
- Assay Buffer: 0.1 M Tris-HCl, pH 8.0. Warm to the desired assay temperature (e.g., 37°C) before use.
- Substrate Stock Solution (10 mM): Dissolve 5.63 mg of this compound in 1 mL of 100% DMSO. Mix thoroughly until fully dissolved. Store in aliquots at -20°C.
- Enzyme Solution: Prepare a dilution of your elastase-containing sample in the Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of the assay.
2. Assay Procedure:
- Prepare a Substrate Working Solution by diluting the 10 mM Stock Solution in Assay Buffer to the desired final concentration (e.g., for a 1 mM working solution, mix 10 µL of stock with 90 µL of Assay Buffer). Protect from light.[6]
- Add 50 µL of Assay Buffer to each well of a clear, flat-bottom 96-well plate.
- Add 25 µL of the diluted enzyme sample or standard to the appropriate wells.
- To initiate the reaction, add 25 µL of the Substrate Working Solution to each well.
- Immediately place the plate in a microplate reader pre-heated to 37°C.
- Read the absorbance at 405 nm every 60 seconds for 10-20 minutes.
3. Data Analysis:
- Calculate the rate of change in absorbance (ΔAbs/min) for each sample.
- The rate of the reaction is proportional to the enzyme activity. A standard curve can be generated using known concentrations of purified elastase to quantify the enzyme activity in unknown samples.
Visualizations
Enzymatic Reaction Principle
The following diagram illustrates the core principle of the assay, where the enzyme cleaves the substrate to produce a measurable colorimetric signal.
Caption: Enzymatic cleavage of this compound by elastase releases a yellow product (pNA).
Experimental Workflow
This workflow outlines the key steps for performing a successful elastase activity assay using this compound.
Caption: Standard experimental workflow for the this compound elastase assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
Dealing with interfering substances in Suc-AAP-Abu-pNA assays
Welcome to the technical support center for Suc-AAP-Abu-pNA assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this colorimetric assay for elastase activity.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: High Background Absorbance in "No Enzyme" Control Wells
| Potential Cause | Recommended Solution |
| Test Compound Interference: The compound itself absorbs light at or near 405 nm. | Run a "compound only" control (compound in assay buffer without enzyme or substrate). Subtract this background absorbance from your test wells. |
| Substrate Instability: Spontaneous hydrolysis of this compound. | Prepare fresh substrate solution for each experiment. Avoid prolonged storage of the working solution, especially at room temperature or in non-optimal pH conditions. |
| Contaminated Reagents: Buffer components or water may be contaminated with substances that absorb at 405 nm. | Use high-purity reagents and water (e.g., Milli-Q or equivalent). Test individual buffer components for absorbance at 405 nm. |
Issue 2: Irreproducible Results or High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Incomplete Compound Dissolution: Test compound is not fully dissolved, leading to aggregation or precipitation. | Ensure complete solubilization of the test compound. Use of a small percentage of DMSO may be necessary. Visually inspect plates for any precipitation. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing after each addition. |
| Temperature Fluctuations: Inconsistent temperature during the assay incubation. | Use a temperature-controlled plate reader or incubator. Allow all reagents to equilibrate to the assay temperature before starting the reaction. |
| Edge Effects: Evaporation from wells at the edge of the microplate. | Avoid using the outer wells of the plate. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. |
Issue 3: Lower Than Expected Enzyme Activity
| Potential Cause | Recommended Solution |
| Enzyme Inhibition by Test Compound: The compound is a true inhibitor of the elastase enzyme. | Perform dose-response experiments to determine the IC50 of the compound. Conduct mechanism of action studies to characterize the inhibition. |
| Non-specific Inhibition: Compound aggregation can sequester the enzyme, leading to apparent inhibition. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Perform the assay at different enzyme concentrations. |
| Reactive Compounds: The compound may be reacting with and inactivating the enzyme. | Test for time-dependent inhibition by pre-incubating the enzyme with the compound before adding the substrate. |
| Incorrect Buffer Conditions: Sub-optimal pH or ionic strength for the enzyme. | Ensure the assay buffer pH and salt concentration are optimized for your specific elastase. The absorption spectrum of p-nitroaniline can be affected by solution composition.[1] |
Frequently Asked Questions (FAQs)
Q1: My test compound is colored. How can I correct for its interference?
A1: If your compound absorbs light at 405 nm, you must run a parallel control plate or wells containing the compound at the same concentration in the assay buffer but without the enzyme. The absorbance from this "compound blank" should be subtracted from the absorbance of the corresponding wells containing the enzyme. This corrects for the intrinsic color of your compound.
Q2: I suspect my compound is aggregating. How can I confirm and mitigate this?
A2: Compound aggregation is a common cause of non-specific inhibition. To address this:
-
Include Detergents: Add a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to your assay buffer. This can help prevent the formation of aggregates.
-
Vary Enzyme Concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, whereas the apparent potency of aggregating inhibitors often decreases as the enzyme concentration increases.
-
Dynamic Light Scattering (DLS): This technique can be used to directly detect the presence of aggregates in your compound solution.
Q3: What are some common contaminants in compound libraries that can interfere with the assay?
A3: Compound libraries, especially those from commercial vendors or with a history of multiple freeze-thaw cycles, can contain impurities. A significant source of interference can be trace metal contamination, such as zinc, which can be an artifact from the synthesis process.[2][3] These metal ions can inhibit the enzyme, leading to false-positive results. If you suspect metal contamination, you can perform a control experiment by adding a chelating agent like EDTA to your assay buffer to see if the inhibition is reversed.
Q4: Can the solvent I use to dissolve my compounds interfere with the assay?
A4: Yes. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving test compounds. While most enzymes can tolerate low concentrations of DMSO (typically <1%), higher concentrations can lead to enzyme denaturation and inhibition. Always run a "vehicle control" with the same concentration of DMSO as in your test wells to account for any solvent effects.
Q5: The absorbance of my positive control (p-nitroaniline) seems to vary between experiments. Why?
A5: The absorbance spectrum of p-nitroaniline (pNA) can be sensitive to the composition of the solution.[1] Factors such as pH and ionic strength can cause a shift in the absorption spectrum, leading to changes in the extinction coefficient at a fixed wavelength (e.g., 405 nm).[1][4] To minimize this variability, ensure that your assay buffer composition is consistent across all experiments and that the pH is carefully controlled.
Experimental Protocols
Protocol 1: Standard Elastase Activity Assay
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl.
-
Enzyme Stock: Prepare a stock solution of pancreatic elastase in assay buffer.
-
Substrate Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Test Compound Plate: Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound dilution to the appropriate wells.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution to each well (except "no enzyme" controls).
-
Mix and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle control (DMSO) to determine the percent inhibition.
-
Protocol 2: Control Experiment for Compound Absorbance Interference
-
Prepare Reagents: As per the standard assay protocol.
-
Assay Procedure:
-
Prepare two identical 96-well plates.
-
Plate 1 (Test Plate): Follow the standard assay protocol.
-
Plate 2 (Control Plate):
-
Add 2 µL of the test compound dilution to the appropriate wells.
-
Add 188 µL of assay buffer to each well (no enzyme).
-
Add 10 µL of the substrate solution.
-
-
Incubate both plates under the same conditions.
-
Measure the end-point absorbance of both plates at 405 nm after a fixed time (e.g., 15 minutes).
-
-
Data Analysis:
-
Subtract the absorbance values from Plate 2 from the corresponding wells in Plate 1 to obtain the corrected absorbance values.
-
Visualizations
Caption: General experimental workflow for the this compound assay.
Caption: Decision tree for troubleshooting unexpected inhibition results.
Caption: The enzymatic cleavage of this compound by elastase.
References
- 1. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to correct for substrate inhibition in elastase kinetic studies
Troubleshooting Guides & FAQs
This guide addresses the common issue of substrate inhibition in elastase kinetic assays and provides detailed protocols and data analysis strategies for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My elastase reaction rate is decreasing at high substrate concentrations. What is happening?
A: This phenomenon is a classic sign of substrate inhibition. In a typical Michaelis-Menten kinetic profile, the reaction rate plateaus at high substrate concentrations as the enzyme becomes saturated.[1][2] However, with substrate inhibition, the rate dramatically decreases after reaching a maximum.[3][4] This occurs when a second substrate molecule binds to the enzyme-substrate (ES) complex, forming a non-productive or less productive ternary complex (ESS), which hinders product formation.[1][5] This is a regulatory mechanism observed in about 20% of known enzymes.[5]
Q2: How do I mathematically model substrate inhibition?
A: The standard Michaelis-Menten equation is modified to include a substrate inhibition constant (Kᵢ).[3] The equation is as follows:
v = (Vmax * [S]) / (Km + [S] + ([S]² / Kᵢ))
Where:
-
v: Reaction velocity
-
Vmax: Maximum reaction velocity
-
[S]: Substrate concentration
-
Km: Michaelis constant
This equation should be used to fit your kinetic data using non-linear regression analysis software.
Q3: What is the difference between the Michaelis constant (Km) and the substrate inhibition constant (Kᵢ)?
A:
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate in the productive binding mode.[2]
-
Kᵢ (Substrate Inhibition Constant): This is the dissociation constant for the second substrate molecule binding to the enzyme-substrate complex. It reflects the affinity of the enzyme for the inhibitory substrate at high concentrations.[3][5] A lower Kᵢ value indicates more potent inhibition.
Q4: Could other factors be causing the decrease in activity at high substrate concentrations?
A: Yes. It is crucial to rule out experimental artifacts. The most common alternative explanations are:
-
Substrate Insolubility: At high concentrations, the substrate may precipitate out of solution, effectively lowering its available concentration and causing an apparent decrease in reaction rate. This is particularly relevant for insoluble substrates like elastin.[7][8] Always check the solubility of your substrate across the entire concentration range under your specific assay conditions (buffer, pH, temperature).
-
Product Inhibition: The product of the reaction may inhibit the enzyme. This is usually minimized by measuring initial reaction rates, where the product concentration is negligible.
-
Assay Conditions: Factors like pH, temperature, and buffer components can significantly affect enzyme activity and stability.[3][8] Ensure these are optimal and consistent across all experiments.
Troubleshooting Flowchart
This workflow guides you through identifying and correcting for substrate inhibition.
Experimental Protocol & Data Presentation
Detailed Protocol: Elastase Kinetic Assay with a Chromogenic Substrate
This protocol is designed to generate a full kinetic curve to test for substrate inhibition using the common chromogenic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA).[9][10][11]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl or HEPES buffer, pH 8.0, at 25°C.[9][10]
-
Substrate Stock Solution: Prepare a high-concentration stock solution (e.g., 200 mM) of Suc-Ala₃-pNA in a suitable solvent like DMSO or DMF.[10] Note: Check the substrate's solubility in the final assay buffer, as high concentrations of organic solvents can inhibit the enzyme.
-
Enzyme Solution: Prepare a stock solution of purified elastase (e.g., 1 mg/mL) in cold assay buffer.[9] Immediately before use, dilute the enzyme to a working concentration (e.g., 0.2–0.5 units/mL) that yields a linear reaction rate for at least 5-10 minutes.
2. Assay Procedure:
-
Setup: Use a temperature-controlled microplate reader or spectrophotometer set to 410 nm and 25°C.[9][10]
-
Substrate Dilutions: Prepare a series of substrate dilutions in assay buffer covering a wide concentration range. This range should extend far beyond the expected Km to observe any potential inhibition. For example, from 0.1x Km to 100x Km.
-
Reaction Initiation:
-
Add the assay buffer and the substrate dilution to each well/cuvette.
-
Allow the mixture to equilibrate to 25°C for 4-5 minutes.[9]
-
Initiate the reaction by adding a small volume of the diluted enzyme solution. Mix quickly and gently.
-
Immediately start monitoring the increase in absorbance at 410 nm, which corresponds to the formation of p-nitroaniline.[12]
-
-
Data Acquisition: Record absorbance readings every 15-30 seconds for 5-10 minutes.
3. Data Analysis:
-
For each substrate concentration, plot absorbance vs. time.
-
Determine the initial velocity (v) by calculating the slope (ΔA₄₁₀/minute) from the linear portion of the curve.
-
Convert the velocity from ΔA₄₁₀/minute to µmol/minute using the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ is commonly used at pH 7.5-8.0).[13]
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Use a non-linear regression program (e.g., GraphPad Prism, R) to fit the data to the Substrate Inhibition equation : Y = (Vmax*X) / (Km + X + (X^2/Ki)).[5]
Data Presentation
Kinetic parameters obtained from fitting the data should be summarized in a table for clear comparison.
| Parameter | Value | Standard Error | 95% Confidence Interval |
| Vmax (µmol/min) | 1.25 | 0.08 | 1.08 to 1.42 |
| Km (mM) | 0.52 | 0.05 | 0.41 to 0.63 |
| Kᵢ (mM) | 15.3 | 1.2 | 12.7 to 17.9 |
| R-squared | 0.992 | N/A | N/A |
Note: The values presented are for illustrative purposes only.
Mechanism Visualization
The mechanism of substrate inhibition can be visualized as a branched pathway from the standard Michaelis-Menten model.
References
- 1. A generalized model for enzymatic substrate inhibition - The Science Snail [sciencesnail.com]
- 2. Untitled Document [ucl.ac.uk]
- 3. faieafrikanart.com [faieafrikanart.com]
- 4. m.youtube.com [m.youtube.com]
- 5. graphpad.com [graphpad.com]
- 6. Enzyme Kinetics 4 to 6 [iubmb.qmul.ac.uk]
- 7. Optimization of elastolysis conditions and elastolytic kinetic analysis with elastase from Bacillus licheniformis ZJUEL31410 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of elastolysis conditions and elastolytic kinetic analysis with elastase from Bacillus licheniformis ZJUEL31410 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Optimizing incubation time and temperature for Suc-AAP-Abu-pNA assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and temperature for Suc-AAP-Abu-pNA assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a this compound assay?
A1: The optimal temperature can vary depending on the specific enzyme being studied. Most serine proteases, like elastase and chymotrypsin, are active in a range of 25°C to 40°C. For instance, chymotrypsin activity can be maintained for at least 30 minutes at 40°C.[1] It is crucial to determine the optimal temperature for your specific enzyme and experimental conditions empirically. A temperature gradient experiment is recommended to identify the temperature at which the enzyme exhibits the highest activity without becoming unstable.
Q2: How long should I incubate my this compound assay?
A2: The ideal incubation time is the period during which the rate of product formation is linear. This is known as the initial velocity phase of the reaction. Short incubation times may not yield a sufficient signal, while overly long incubation times can lead to substrate depletion, product inhibition, or enzyme denaturation, causing the reaction rate to plateau or decrease. A time-course experiment is essential to determine the linear range for your specific assay conditions.
Q3: What are the key components of the this compound assay?
A3: The core components are the enzyme (e.g., pancreatic elastase or chymotrypsin), the chromogenic substrate this compound, and a suitable buffer to maintain the optimal pH for enzyme activity.[2] The substrate, upon cleavage by the enzyme, releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically.[2]
Q4: How does pH affect the this compound assay?
A4: Enzyme activity is highly dependent on pH. The optimal pH for most serine proteases is typically between 7.5 and 8.5. It is critical to use a buffer system that maintains a stable pH throughout the experiment, as even small fluctuations can significantly impact enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive enzyme. | 1. Verify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| 2. Incorrect buffer pH. | 2. Prepare fresh buffer and verify the pH. Ensure the pH is optimal for the specific enzyme being used. | |
| 3. Substrate degradation. | 3. Prepare fresh substrate solution. Protect the substrate from light. | |
| 4. Insufficient incubation time. | 4. Increase the incubation time, ensuring it remains within the linear range of the reaction. | |
| High Background Signal | 1. Substrate auto-hydrolysis. | 1. Run a substrate-only control (blank) to measure non-enzymatic hydrolysis. Subtract the blank reading from all measurements. |
| 2. Contaminated reagents. | 2. Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Non-linear Reaction Rate | 1. Substrate concentration too low. | 1. Increase the substrate concentration. Ensure the substrate concentration is at or above the Michaelis constant (Km) for the enzyme. |
| 2. Enzyme concentration too high. | 2. Dilute the enzyme. A high enzyme concentration can lead to rapid substrate depletion. | |
| 3. Product inhibition. | 3. Measure the reaction at earlier time points to determine the initial velocity before product inhibition becomes significant. | |
| 4. Enzyme instability. | 4. Check the enzyme's stability at the assay temperature and pH. Consider adding stabilizing agents like glycerol or BSA if necessary. | |
| Poor Reproducibility | 1. Inconsistent pipetting. | 1. Use calibrated pipettes and ensure consistent mixing. |
| 2. Temperature fluctuations. | 2. Use a temperature-controlled incubator or water bath. Allow all reagents to reach the desired temperature before starting the reaction. | |
| 3. Edge effects in microplates. | 3. Avoid using the outer wells of the microplate or fill them with buffer to maintain a humid environment. |
Experimental Protocols
Protocol 1: Determining the Optimal Temperature
This protocol outlines a method to identify the optimal temperature for your enzyme using the this compound substrate.
Materials:
-
Enzyme stock solution
-
This compound substrate solution
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Temperature-controlled incubator or microplate reader
Procedure:
-
Prepare Reagents: Prepare a working solution of your enzyme in assay buffer. Prepare a working solution of the this compound substrate in the same buffer.
-
Set Up the Assay: In a 96-well plate, add the assay buffer and the enzyme solution to triplicate wells for each temperature to be tested. Include a set of wells with buffer and substrate only (no enzyme) as a blank for each temperature.
-
Temperature Equilibration: Pre-incubate the microplate at the first test temperature (e.g., 25°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
Initiate the Reaction: Add the this compound substrate solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 405 nm in kinetic mode, taking readings every minute for a set period (e.g., 30 minutes).
-
Repeat for Other Temperatures: Repeat steps 3-5 for each temperature you want to test (e.g., 30°C, 35°C, 40°C, 45°C, 50°C).
-
Data Analysis:
-
For each temperature, subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each temperature.
-
Plot the reaction velocity against temperature to identify the optimal temperature.
-
Protocol 2: Determining the Optimal Incubation Time (Linear Range)
This protocol will help you determine the time interval during which the enzymatic reaction is linear.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare Reagents: Prepare working solutions of your enzyme and this compound substrate in the assay buffer.
-
Set Up the Assay: In a 96-well plate, add the assay buffer and enzyme solution to triplicate wells. Include triplicate wells with buffer and substrate only (no enzyme) as a blank.
-
Equilibrate: Pre-incubate the plate at the optimal temperature determined in Protocol 1 for 5-10 minutes.
-
Initiate the Reaction: Add the this compound substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to the optimal temperature and measure the absorbance at 405 nm every minute for an extended period (e.g., 60-120 minutes).
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the enzyme-containing wells at each time point.
-
Plot the corrected absorbance versus time.
-
Identify the longest time interval from the start of the reaction during which the plot is a straight line. This is the linear range of your assay. For all future experiments, ensure your incubation time falls within this range.
-
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow for optimizing assay conditions and the basic enzymatic reaction.
Caption: Experimental workflow for assay optimization.
Caption: this compound enzymatic cleavage.
References
Calibration curve issues with p-nitroaniline in elastase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with p-nitroaniline (pNA) calibration curves in elastase assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My p-nitroaniline calibration curve is not linear. What are the common causes and solutions?
A1: A non-linear calibration curve is a frequent issue. Here are the primary causes and how to troubleshoot them:
-
Concentration Range Exceeded: The linear range of absorbance for p-nitroaniline is typically up to about 1.0-1.5 Absorbance Units (AU). If your concentrations are too high, the curve will plateau.
-
Solution: Reduce the concentration of your p-nitroaniline standards. Prepare a new set of dilutions within a lower, more appropriate range.
-
-
Inaccurate Pipetting: Errors in serial dilutions are cumulative and can lead to a non-linear relationship.
-
Solution: Calibrate your pipettes regularly. When preparing dilutions, use fresh tips for each transfer to avoid carryover. Prepare larger volumes of stock solutions to minimize pipetting errors for small volumes.
-
-
Precipitation of p-Nitroaniline: p-Nitroaniline has limited solubility in aqueous buffers.[1] If it precipitates out of solution, the absorbance readings will be inaccurate.
-
Solution: Ensure your p-nitroaniline stock solution is fully dissolved. You may need to use a small amount of an organic solvent like DMSO or DMF to create the initial stock solution before diluting it in your assay buffer.[2] Visually inspect your standards for any signs of precipitation before taking readings.
-
-
Incorrect Wavelength: While the peak absorbance for p-nitroaniline is often cited around 380-382 nm, the standard wavelength for elastase assays using pNA-conjugated substrates is 410 nm .[3][4] This is to minimize interference from the unhydrolyzed substrate.[4]
-
Solution: Ensure your spectrophotometer is set to measure absorbance at 410 nm.
-
-
Solution Incompatibility: The absorbance spectrum of p-nitroaniline can be affected by the composition of the solution, such as ionic strength or the presence of additives.[5]
-
Solution: Prepare your p-nitroaniline standards in the exact same buffer (including any additives) that you use for your enzymatic reaction.
-
Q2: I am observing high background absorbance in my "zero enzyme" or blank wells. What could be causing this?
A2: High background can mask the true signal from your enzymatic reaction. Common causes include:
-
Substrate Instability/Spontaneous Hydrolysis: The substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala3-pNA), can undergo slow, spontaneous hydrolysis, releasing p-nitroaniline even without enzymatic activity.
-
Solution: Prepare the substrate solution fresh just before use. Avoid prolonged storage of the substrate in aqueous buffer. Store the powdered substrate at 2-8°C.[2]
-
-
Contamination: Contamination of reagents or labware with elastase or other proteases can lead to substrate cleavage.[6]
-
Solution: Use dedicated, sterile labware and pipette tips.[6] Ensure all buffers and reagents are freshly prepared and free from microbial contamination.
-
-
Insufficient Washing (Plate-based assays): In microplate assays, inadequate washing can leave residual reagents in the wells, contributing to a high background signal.[7]
-
Solution: Follow the washing protocol carefully, ensuring complete aspiration of the wash buffer after each step.[7]
-
-
Light Exposure: p-Nitroaniline solutions can be light-sensitive and may degrade over time, which could affect absorbance readings.[8]
-
Solution: Protect your p-nitroaniline standards and reaction plates from direct, prolonged exposure to light.
-
Q3: The color development in my assay is very weak or non-existent, even with the enzyme present.
A3: Lack of signal suggests a problem with one of the core components of the reaction.
-
Inactive Enzyme: The elastase may have lost its activity due to improper storage or handling.
-
Solution: Prepare fresh enzyme dilutions immediately before the assay in a cold buffer. Ensure the stock enzyme has been stored correctly according to the manufacturer's instructions.
-
-
Incorrect pH: Elastase activity is pH-dependent. The assay is typically performed at pH 8.0.[3]
-
Solution: Verify the pH of your assay buffer is 8.0 at the temperature of the experiment (25°C).
-
-
Substrate Concentration Too Low: The rate of the reaction is dependent on the substrate concentration.
-
Solution: Check your calculations for the substrate solution. Ensure the final concentration in the reaction is appropriate for your experimental conditions (a common concentration is around 0.29 mM).
-
-
Presence of Inhibitors: Your sample or buffer may contain elastase inhibitors.
-
Solution: Run a positive control with a known amount of active elastase in a clean buffer to ensure the assay components are working. If testing samples for elastase activity, be aware of potential inhibitors in the sample matrix.
-
Data Presentation
Table 1: p-Nitroaniline Calibration Curve Parameters
| Parameter | Recommended Value | Reference |
| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ | [3][4] |
| Wavelength (λ) | 410 nm | [3][4] |
| Assay Buffer pH | 8.0 | [3] |
| Typical Concentration Range | 0 - 200 µM | [9][10][11] |
| Solvent for Stock Solution | DMSO, DMF, or Ethanol | [2][4] |
Table 2: Example p-Nitroaniline Standard Curve Preparation (Final Volume 1 mL)
| Standard | Concentration (µM) | Volume of 2 mM pNA Stock (µL) | Volume of Assay Buffer (µL) | Expected Absorbance (at 410 nm, 1 cm path) |
| Blank | 0 | 0 | 1000 | 0.000 |
| 1 | 25 | 12.5 | 987.5 | 0.220 |
| 2 | 50 | 25 | 975 | 0.440 |
| 3 | 100 | 50 | 950 | 0.880 |
| 4 | 150 | 75 | 925 | 1.320 |
| 5 | 200 | 100 | 900 | 1.760 |
Note: Expected absorbance is calculated using the Beer-Lambert law (A = εcl) with ε = 8,800 M⁻¹cm⁻¹ and a path length (l) of 1 cm.
Experimental Protocols
Protocol 1: Preparation of p-Nitroaniline Standard Curve
This protocol describes how to prepare a standard curve to determine the concentration of p-nitroaniline released during the enzymatic reaction.
-
Prepare p-Nitroaniline Stock Solution: Dissolve p-nitroaniline in 100% DMSO to a final concentration of 20 mM. Store this stock in aliquots at -20°C.
-
Prepare Working Stock Solution: On the day of the experiment, dilute the 20 mM stock solution to 2 mM in the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare Standards: Label a series of microcentrifuge tubes or wells in a microplate. Prepare serial dilutions from the 2 mM working stock solution using the assay buffer, as outlined in Table 2, to achieve the desired final concentrations.
-
Measure Absorbance: Transfer 200 µL of each standard (including the blank) to a 96-well plate or the appropriate volume to a cuvette.
-
Read Absorbance: Measure the absorbance at 410 nm using a spectrophotometer.
-
Plot Data: Plot the absorbance values (Y-axis) against the corresponding p-nitroaniline concentration in µmol (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be ≥ 0.99.
Protocol 2: Elastase Activity Assay
This protocol outlines a continuous spectrophotometric rate determination for elastase activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM Tris-HCl buffer. Adjust the pH to 8.0 at 25°C using 1 M HCl.
-
Substrate Solution: Prepare a 2 mg/mL solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the assay buffer.
-
Enzyme Solution: Immediately before use, prepare a solution of elastase (e.g., 0.2–0.5 units/mL) in cold (2–8°C) assay buffer.
-
-
Assay Setup (for a 3 mL cuvette reaction):
-
Test Cuvette: Add 2.70 mL of Assay Buffer and 0.20 mL of Substrate Solution.
-
Blank Cuvette: Add 2.80 mL of Assay Buffer and 0.20 mL of Substrate Solution.
-
-
Equilibration: Mix the contents of the cuvettes by inversion and allow them to equilibrate to 25°C for 4-5 minutes.[12]
-
Initiate Reaction: To the Test Cuvette , add 0.10 mL of the Enzyme Solution.
-
Measure Absorbance: Immediately mix by inversion and start recording the increase in absorbance at 410 nm for approximately 5 minutes.
-
Calculate Results: Determine the rate of change in absorbance per minute (ΔA410/min) from the linear portion of the curve for both the test and the blank.[12] Subtract the rate of the blank from the rate of the test reaction to correct for any spontaneous substrate hydrolysis. Use the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline to convert the rate of absorbance change to the rate of product formation.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. image.pro.acmec-e.com [image.pro.acmec-e.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. arp1.com [arp1.com]
- 8. Transient and steady-state photolysis of p-nitroaniline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solved Part A: Construction of calibration curve for | Chegg.com [chegg.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
Validation & Comparative
A Comparative Guide to Chromogenic Elastase Substrates: Suc-AAP-Abu-pNA and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of elastase activity, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides an objective comparison of the chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-α-amino-n-butyric acid-p-nitroanilide (Suc-AAP-Abu-pNA) with other commonly employed chromogenic elastase substrates. The comparison focuses on their performance, supported by available experimental data, to aid in the selection of the most suitable substrate for specific research applications.
Introduction to Chromogenic Elastase Substrates
Chromogenic substrates are synthetic peptides that are cleaved by a specific protease, in this case, elastase. These substrates are designed with a chromophore, typically p-nitroaniline (pNA), attached to the peptide sequence. When the enzyme cleaves the peptide bond, the pNA is released, resulting in a measurable increase in absorbance at a specific wavelength (typically 405-410 nm). The rate of pNA release is directly proportional to the elastase activity, allowing for a quantitative assessment of the enzyme's function.
The choice of a chromogenic substrate is critical and depends on several factors, including the type of elastase being studied (e.g., pancreatic or neutrophil elastase), the desired sensitivity of the assay, and the potential for off-target cleavage by other proteases. This guide will delve into the specifics of this compound and compare it to other widely used substrates like Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine-p-nitroanilide (MeOSuc-AAPV-pNA) and N-Succinyl-L-Alanyl-L-Alanyl-L-Alanine-p-nitroanilide (Suc-AAA-pNA).
Mechanism of Action: A Visual Representation
The enzymatic reaction of a chromogenic elastase substrate can be visualized as a two-step process. Initially, the elastase enzyme binds to the peptide substrate. Subsequently, the enzyme catalyzes the hydrolysis of the peptide bond, leading to the release of the chromogenic p-nitroaniline group.
Caption: General mechanism of elastase-mediated cleavage of a pNA-based chromogenic substrate.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the available kinetic parameters for this compound and other common chromogenic elastase substrates. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, this data should be used as a guide for relative performance rather than for direct quantitative comparison without considering the experimental context.
| Substrate | Enzyme Source | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Reference |
| This compound | Porcine Pancreatic Elastase | 30 | - | 351,000 | [1] |
| Rat Pancreatic Elastase | 100 | - | 35,300 | [1] | |
| MeOSuc-AAPV-pNA | Human Neutrophil Elastase | - | - | - | [2][3] |
| Murine Neutrophil Elastase | - | - | - | [2][3] | |
| Suc-AAA-pNA | Human Neutrophil Elastase | - | - | - | [3] |
| Murine Neutrophil Elastase | - | - | - | [3] | |
| Porcine Pancreatic Elastase | - | - | - | [4] |
Note: A hyphen (-) indicates that the specific data was not available in the cited sources under comparable conditions.
Discussion of Substrate Specificity and Performance
This compound is reported to be a specific substrate for pancreatic elastase[1]. The presence of α-amino-n-butyric acid (Abu) at the P1 position contributes to this specificity.
MeOSuc-AAPV-pNA is widely recognized as a highly specific and sensitive substrate for neutrophil elastase[5]. The valine residue at the P1 position is preferentially cleaved by neutrophil elastase over pancreatic elastase. Studies have shown that the enzymatic activities of human and murine neutrophil elastase are very similar with this substrate[2].
Suc-AAA-pNA is a more general elastase substrate and can be hydrolyzed by both neutrophil and pancreatic elastases[3][4]. Its broader specificity may be advantageous in some screening applications but could be a drawback where specific detection of one type of elastase is required.
Experimental Protocols
A generalized experimental protocol for an elastase assay using a p-nitroanilide-based chromogenic substrate is provided below. It is crucial to optimize the specific concentrations of enzyme and substrate, as well as the incubation time, for each specific application.
General Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.5). The optimal pH may vary depending on the elastase source.
-
Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., this compound) in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
-
Enzyme Solution: Prepare a stock solution of elastase in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate during the assay.
-
-
Assay Procedure:
-
Pipette the assay buffer into the wells of a 96-well microplate.
-
Add the substrate working solution (diluted from the stock solution in assay buffer) to each well.
-
Initiate the reaction by adding the elastase solution to the wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V_o_) from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters (K_m_ and V_max_), perform the assay with varying substrate concentrations while keeping the enzyme concentration constant.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in a typical chromogenic elastase assay.
Conclusion
The selection of a chromogenic substrate for elastase activity assays is a critical decision that can significantly impact the quality and interpretation of experimental results. This compound serves as a specific substrate for pancreatic elastase, making it a valuable tool for studies focused on this particular enzyme. In contrast, MeOSuc-AAPV-pNA offers high specificity for neutrophil elastase, which is often implicated in inflammatory processes. Suc-AAA-pNA provides a broader reactivity profile, suitable for general elastase detection.
Researchers should carefully consider the source of their elastase and the specific goals of their study when choosing a substrate. The quantitative data and protocols provided in this guide are intended to assist in making an informed decision, ultimately leading to more reliable and meaningful scientific outcomes.
References
A Comparative Guide to Elastase Substrates: Suc-AAP-Abu-pNA vs. Fluorogenic Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is crucial for a wide range of studies, from investigating disease pathogenesis to screening for potential therapeutic inhibitors. The choice of substrate is a critical determinant of assay performance. This guide provides an objective comparison of the chromogenic substrate Suc-AAP-Abu-pNA with commonly used fluorogenic elastase substrates, supported by experimental data and detailed protocols.
The primary distinction between these substrate classes lies in their detection method. Chromogenic substrates, like Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (this compound), produce a colored product upon enzymatic cleavage that is quantified by absorbance spectrophotometry. In contrast, fluorogenic substrates release a fluorescent molecule, offering the potential for higher sensitivity.
Quantitative Performance Comparison
The efficiency of an enzyme-substrate reaction is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate. The data presented below has been compiled for porcine pancreatic elastase, a commonly used model enzyme.
| Substrate | Type | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Detection Method |
| This compound | Chromogenic (pNA) | 30[1] | 351,000[1] | Colorimetric (Absorbance at 405 nm) |
| MeOSuc-AAPV-AMC | Fluorogenic (AMC) | 362[2] | Not readily available | Fluorometric (Ex: 380 nm, Em: 460 nm)[2] |
| Cell-permeable fluorogenic substrate | Fluorogenic | ~0.8[3] | Not readily available | Fluorometric |
Key Observations:
-
Substrate Affinity: The chromogenic substrate this compound exhibits a significantly lower Km value (30 µM) compared to the fluorogenic substrate MeOSuc-AAPV-AMC (362 µM) for porcine pancreatic elastase.[1][2] This indicates a higher affinity of the enzyme for this compound.
-
Catalytic Efficiency: this compound demonstrates high catalytic efficiency (kcat/Km = 351,000 s⁻¹M⁻¹), making it a highly sensitive chromogenic substrate.[1]
-
Potential for High Sensitivity: While a direct kcat/Km comparison is not available for all substrates, some fluorogenic substrates, particularly cell-permeable variants, can exhibit extremely low Km values (in the nanomolar range), suggesting the potential for very high sensitivity in specific applications.[3]
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, the following detailed protocols for measuring pancreatic elastase activity are provided. These protocols are designed to be run in parallel to ensure comparable experimental conditions.
I. General Reagents and Equipment
-
Porcine Pancreatic Elastase (PPE)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Substrate stock solutions (in a suitable solvent like DMSO)
-
96-well microplates (clear for colorimetric assays, black for fluorometric assays)
-
Microplate reader capable of absorbance and fluorescence measurements
-
Incubator set to the desired reaction temperature (e.g., 37°C)
II. Assay Protocol for Chromogenic Substrate (this compound)
-
Prepare the Reaction Mixture: In each well of a clear 96-well microplate, add the following in order:
-
Tris-HCl buffer
-
This compound to the desired final concentration (e.g., ranging from 0.5 to 10 times the Km).
-
-
Pre-incubate: Incubate the plate at the desired temperature for 5 minutes to allow the reaction mixture to reach thermal equilibrium.
-
Initiate the Reaction: Add a pre-determined amount of porcine pancreatic elastase to each well to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader. Take readings every 1-2 minutes for a total of 15-30 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Use this data to calculate kinetic parameters (Km and Vmax) by plotting V₀ against substrate concentration and fitting to the Michaelis-Menten equation.
III. Assay Protocol for Fluorogenic Substrate (e.g., MeOSuc-AAPV-AMC)
-
Prepare the Reaction Mixture: In each well of a black 96-well microplate, add the following in order:
-
Tris-HCl buffer
-
Fluorogenic substrate to the desired final concentration.
-
-
Pre-incubate: Incubate the plate at the desired temperature for 5 minutes.
-
Initiate the Reaction: Add the same amount of porcine pancreatic elastase as in the chromogenic assay to each well.
-
Monitor Fluorescence: Immediately place the plate in a fluorescence microplate reader and begin monitoring the increase in fluorescence intensity. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm for AMC-based substrates.[2]
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve. Calculate kinetic parameters as described for the chromogenic substrate.
Visualizing the Reaction Mechanisms
The following diagrams illustrate the fundamental principles of colorimetric and fluorogenic elastase assays.
Caption: Enzymatic cleavage of this compound by elastase.
Caption: Release of a fluorescent molecule upon substrate cleavage.
Logical Workflow for Substrate Comparison
The process of comparing these two types of substrates can be systematically approached as outlined below.
References
A Researcher's Guide to Elastase Activity Measurement: Validation of a Novel Chromogenic Assay Using Suc-AAP-Abu-pNA
For researchers, scientists, and professionals in drug development, the accurate measurement of elastase activity is critical for understanding its role in various physiological and pathological processes. This guide provides a comprehensive validation of a new chromogenic assay utilizing the substrate N-Succinyl-Alanine-Alanine-Proline-Abu-p-nitroanilide (Suc-AAP-Abu-pNA) and compares its performance against established alternative methods.
This document details the experimental protocols and presents supporting data to offer an objective comparison, enabling informed decisions on the most suitable elastase assay for specific research needs.
Introduction to Elastase and Its Measurement
Elastases are a class of proteases, belonging to the serine, cysteine, and metalloprotease families, that are capable of breaking down elastin, a key protein of the extracellular matrix responsible for the elasticity of tissues. Human neutrophil elastase (HNE) and pancreatic elastase (PE) are two of the most well-characterized elastases, implicated in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Consequently, the development of specific and sensitive assays for elastase activity is paramount for both basic research and the development of therapeutic inhibitors.
The ideal elastase assay should be sensitive, specific, reproducible, and amenable to high-throughput screening. This guide focuses on the validation of a chromogenic assay based on the substrate this compound and compares it with other widely used methods.
The this compound Chromogenic Assay
The principle of this assay is based on the enzymatic cleavage of the synthetic peptide substrate this compound by elastase. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring the increase in absorbance at 405-410 nm. The rate of pNA release is directly proportional to the elastase activity.
Principle of the chromogenic elastase assay.
Performance Comparison of Elastase Assays
The performance of the this compound assay is compared with three common alternative methods: Enzyme-Linked Immunosorbent Assay (ELISA), Förster Resonance Energy Transfer (FRET)-based assays, and dye-binding assays using insoluble elastin.
| Parameter | This compound Assay | ELISA | FRET-based Assay | Dye-binding Assay (Fastin™) |
| Principle | Chromogenic (pNA release) | Immunoenzymatic (Antigen detection) | Fluorogenic (FRET disruption) | Colorimetric (Dye binding to elastin) |
| Measures | Enzymatic Activity | Enzyme Concentration (active & inactive) | Enzymatic Activity | Total Soluble Elastin |
| Sensitivity | 0.003 U/L (for a similar substrate)[1] | 0.1 ng/mL to 1.98 pg/mL[2] | Subnanomolar to picomolar range[3][4] | 5 µg[5][6] |
| Assay Range | Dependent on enzyme concentration | 0.16 - 10.0 ng/mL (typical)[2] | Varies with substrate design | 5 - 70 µg[6] |
| Kinetic Data | Yes (Km, kcat) | No | Yes (real-time) | No |
| Specificity | High for elastase-like activity | High for specific elastase isoform | High (dependent on peptide sequence) | Binds to various forms of elastin |
| Throughput | High | High | High | Moderate |
| Intra-assay CV | ~12% (for a similar substrate)[1] | 4.3% - 8.9%[7] | Typically <10% | Not specified |
| Inter-assay CV | Not specified | 5.6% - 12.0%[2][7] | Typically <15% | Not specified |
Kinetic Parameters for pNA-based Substrates
| Substrate | Enzyme | Km (µM) | kcat/Km (s-1M-1) |
| This compound | Rat Pancreatic Elastase | 100 | 35,300[8] |
| This compound | Porcine Pancreatic Elastase | 30 | 351,000[8] |
| MeO-Suc-(Ala)2-Pro-Val-pNA | Human Neutrophil Elastase | 15 | 930,000[4] |
Experimental Protocols
Detailed methodologies for performing each of the compared assays are provided below.
This compound Elastase Assay Protocol
This protocol is adapted from established methods for similar p-nitroanilide-based substrates.
Materials:
-
This compound substrate
-
Human Neutrophil Elastase (or other elastase of interest)
-
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.
-
Prepare serial dilutions of the elastase standard in Assay Buffer.
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the elastase standard or sample to the appropriate wells.
-
Initiate the reaction by adding 25 µL of the this compound substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at 37°C, and continue to record the absorbance every minute for 15-30 minutes.
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.
Workflow for the this compound elastase assay.
Human Neutrophil Elastase ELISA Protocol (Representative)
This is a representative protocol for a sandwich ELISA kit.
Materials:
-
HNE ELISA Kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare standards and samples as per the kit instructions.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time specified in the kit manual (e.g., 2 hours at room temperature).
-
Aspirate and wash the wells 4 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate.
-
Aspirate and wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate and incubate.
-
Aspirate and wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark.
-
Add 100 µL of stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of HNE in the samples.
FRET-based Elastase Assay Protocol
This protocol outlines a general procedure for a FRET-based elastase assay.
Materials:
-
FRET-based elastase substrate (e.g., linked donor and acceptor fluorophores)
-
Elastase
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Dilute the FRET substrate and elastase in assay buffer.
-
Pipette the FRET substrate into the wells of a microplate.
-
Initiate the reaction by adding the elastase solution.
-
Monitor the fluorescence of both the donor and acceptor fluorophores over time.
-
Calculate the change in the FRET ratio (acceptor emission / donor emission) to determine elastase activity.
Fastin™ Elastin Assay Protocol
This protocol is for the measurement of soluble elastin.
Materials:
-
Fastin™ Elastin Assay Kit (containing dye reagent, precipitating reagent, and elastin standard)
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Prepare elastin standards and samples.
-
To 100 µL of standard or sample, add 100 µL of Elastin Precipitating Reagent.
-
Incubate for 10 minutes at room temperature and then centrifuge to pellet the elastin.
-
Discard the supernatant and add 1 mL of the Dye Reagent to the pellet.
-
Incubate for 90 minutes with mixing to allow the dye to bind to the elastin.
-
Centrifuge to pellet the elastin-dye complex and discard the unbound dye.
-
Add 250 µL of Dye Dissociation Reagent to the pellet and vortex to dissolve.
-
Read the absorbance at 513 nm.
-
Quantify the elastin content by comparison to the standard curve.
Conclusion
The new chromogenic assay utilizing the this compound substrate offers a sensitive, specific, and high-throughput method for measuring elastase activity. Its primary advantage lies in its ability to provide kinetic data, which is crucial for studying enzyme inhibition and mechanism of action.
Compared to other methods, the this compound assay provides a good balance of performance characteristics. While ELISA offers high sensitivity and specificity for quantifying enzyme concentration, it does not measure enzymatic activity. FRET-based assays provide real-time kinetic data with high sensitivity but can be more expensive. Dye-binding assays are useful for quantifying total soluble elastin but do not measure enzymatic activity.
The choice of assay will ultimately depend on the specific research question. For high-throughput screening of elastase inhibitors and detailed kinetic analysis, the this compound chromogenic assay represents a robust and reliable choice. For applications requiring the quantification of total elastase protein, an ELISA would be more appropriate. For real-time monitoring of elastase activity in complex biological samples, a FRET-based assay may be the preferred method. This guide provides the necessary information for researchers to make an informed decision based on the specific needs of their study.
References
- 1. A simple and sensitive chromogen assay for the measurement of elastase-type enzyme activity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human PMN (Neutrophil) Elastase ELISA Kit (BMS269) - Invitrogen [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ILEX LIFE SCIENCES LLC Biocolor Fastin Elastin Reference Standard, Component, | Fisher Scientific [fishersci.com]
- 6. Fastin™ Elastin Assay (Standard Kit Size) | BioVendor R&D [biovendor.com]
- 7. researchgate.net [researchgate.net]
- 8. A FRET-based biosensor for the detection of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Suc-AAP-Abu-pNA for Pancreatic, Neutrophil, and Bacterial Elastases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (Suc-AAP-Abu-pNA) and its specificity towards various elastase enzymes. We have compiled available experimental data to offer an objective analysis of its performance against key elastases: Pancreatic Elastase (PE), Human Neutrophil Elastase (HNE), and Pseudomonas aeruginosa Elastase (PAE). This document is intended to assist researchers in selecting the appropriate substrate for their specific experimental needs.
Introduction to Elastase Substrates
Elastases are a class of proteases that break down elastin, a key protein in the extracellular matrix. Their activity is crucial in various physiological and pathological processes, making them important targets for research and drug development. The measurement of elastase activity relies on specific substrates that are cleaved by the enzyme, releasing a detectable signal. Chromogenic substrates, such as those ending in p-nitroanilide (pNA), are widely used for their convenience and sensitivity, as the release of pNA can be easily monitored spectrophotometrically.
This compound is a synthetic peptide substrate designed to be specific for certain elastases. Understanding its precise specificity is critical for accurate and reliable experimental results. This guide compares its reactivity with PE, HNE, and PAE, and provides context with other commonly used elastase substrates.
Comparative Analysis of Substrate Specificity
The specificity of an enzyme for a substrate is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km, known as the specificity constant, is the most effective measure for comparing the catalytic efficiency of an enzyme for different substrates.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the hydrolysis of this compound and alternative substrates by different elastases.
| Elastase Type | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Rat Pancreatic Elastase | This compound | 100 | - | 35,300 | [1] |
| Porcine Pancreatic Elastase | This compound | 30 | - | 351,000 | [1] |
| Human Neutrophil Elastase | MeO-Suc-AAPV-pNA | - | - | - | [2] |
| Pseudomonas aeruginosa Elastase | Z-Ala-Ala-Phe-Ala-NH₂ | - | - | 8,600,000 | [3] |
Note: A hyphen (-) indicates that the data was not available in the reviewed literature.
Experimental Methodologies
Accurate determination of enzyme kinetics is paramount for comparing substrate specificity. Below are generalized protocols for assaying elastase activity using a chromogenic pNA substrate.
General Protocol for Elastase Activity Assay
Materials:
-
Purified elastase (Pancreatic, Human Neutrophil, or Pseudomonas aeruginosa)
-
Substrate stock solution (e.g., this compound in a suitable solvent like DMSO)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.5, containing 0.5 M NaCl and in some cases, CaCl₂ for metalloproteases)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405-410 nm
-
96-well microplates or cuvettes
Procedure:
-
Prepare Reagents:
-
Dilute the purified elastase to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations should bracket the expected Km value.
-
-
Assay Setup:
-
In a microplate or cuvette, add the assay buffer.
-
Add the enzyme solution to the buffer and briefly pre-incubate at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate solution.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 405-410 nm over time. The rate of p-nitroaniline release is directly proportional to the enzyme activity.
-
Record the absorbance at regular intervals for a period sufficient to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹ at 410 nm).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. kcat can then be calculated from Vmax if the enzyme concentration is known (Vmax = kcat * [E]).
-
Visualizing the Process
To better understand the enzymatic reaction and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Enzymatic cleavage of this compound by elastase.
Caption: General workflow for determining elastase kinetics.
Conclusion
This compound is a valuable tool for the specific and sensitive assay of pancreatic elastase activity, particularly from porcine sources.[1] For researchers studying human neutrophil elastase, alternative substrates such as MeO-Suc-AAPV-pNA are recommended due to the enzyme's preference for valine at the P1 position.[2] When investigating Pseudomonas aeruginosa elastase, it is important to consider its nature as a metalloprotease and select substrates, such as certain peptide-NH₂ derivatives, that are known to be efficiently cleaved by this class of enzymes. The selection of an appropriate substrate is critical for obtaining accurate and meaningful data in elastase research. This guide provides a starting point for making an informed decision based on the available scientific literature. Further empirical validation is always recommended to ensure the optimal substrate is chosen for a specific experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors on an elastase-like enzyme activity catalyzing Suc-Ala-Ala-Pro-Leu-pNA amidolysis in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Suc-AAP-Abu-pNA: A Comparative Guide to Protease Cross-Reactivity
For researchers, scientists, and drug development professionals seeking a highly selective chromogenic substrate for pancreatic elastase, Suc-AAP-Abu-pNA stands out for its specificity. This guide provides a comprehensive comparison of its reactivity with other common proteases, supported by kinetic data and a detailed experimental protocol for assessing cross-reactivity.
This compound (Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-α-aminobutyryl-p-nitroanilide) is a well-established chromogenic substrate designed for the sensitive detection of pancreatic elastase activity.[1][2] Its cleavage by elastase releases p-nitroaniline (pNA), which can be readily quantified by measuring the absorbance at 405 nm. A critical aspect of any enzyme substrate is its specificity, as cross-reactivity with other proteases can lead to inaccurate results and misinterpretation of data. This guide delves into the cross-reactivity profile of this compound, providing a clear rationale for its use in specific elastase assays.
High Affinity and Catalytic Efficiency with Pancreatic Elastase
This compound demonstrates a high affinity and is efficiently processed by pancreatic elastase from different species. The kinetic parameters presented in the table below highlight its efficacy as a substrate for both rat and porcine pancreatic elastase.
| Enzyme | Km (μM) | kcat/Km (s-1M-1) |
| Rat Pancreatic Elastase | 100 | 35,300[1] |
| Porcine Pancreatic Elastase | 30 | 351,000[1] |
Comparative Analysis of Cross-Reactivity
While direct, extensive experimental data on the cross-reactivity of this compound with a wide panel of proteases is limited in publicly available literature, a strong inference of its high specificity can be drawn from the well-characterized substrate preferences of other common serine proteases. The peptide sequence of the substrate, particularly the amino acids at the P1 to P4 positions (P4-P3-P2-P1 being Ala-Ala-Pro-Abu), is the primary determinant of recognition and cleavage by a protease.
Pancreatic Elastase: This enzyme preferentially cleaves peptide bonds C-terminal to small, neutral amino acids such as alanine, valine, leucine, and isoleucine. The L-α-aminobutyric acid (Abu) at the P1 position of this compound is a structural analog of norvaline and fits well within the hydrophobic S1 binding pocket of elastase, explaining the substrate's high susceptibility to cleavage by this enzyme.
Trypsin: Trypsin exhibits a strong preference for cleaving after positively charged amino acid residues, namely arginine (Arg) and lysine (Lys), at the P1 position. The presence of the neutral amino acid Abu at the P1 position of this compound makes it a very poor substrate for trypsin.
Chymotrypsin: Chymotrypsin favors large, aromatic, or hydrophobic residues such as phenylalanine (Phe), tyrosine (Tyr), tryptophan (Trp), and leucine (Leu) at the P1 position. While Abu is hydrophobic, its side chain is significantly smaller than the preferred residues for chymotrypsin, suggesting that this compound is unlikely to be efficiently cleaved.
Thrombin: The substrate specificity of thrombin is highly stringent, with a strong preference for Arg at the P1 position and proline (Pro) at the P2 position. This compound lacks the essential Arg at P1 and is therefore not expected to be a substrate for thrombin.
Subtilisin: Subtilisin, a bacterial serine protease, has a broad specificity but generally prefers large, uncharged residues at the P1 position. Similar to chymotrypsin, the small size of the Abu side chain in this compound makes it a suboptimal substrate for subtilisin.
Based on this analysis, this compound is predicted to have minimal to no cross-reactivity with trypsin, chymotrypsin, thrombin, and subtilisin under standard assay conditions.
Experimental Protocol for Assessing Protease Cross-Reactivity
To experimentally verify the specificity of this compound, a standardized cross-reactivity assay can be performed.
Objective: To determine the rate of hydrolysis of this compound by various proteases and compare it to the rate of hydrolysis by pancreatic elastase.
Materials:
-
This compound
-
Porcine Pancreatic Elastase (positive control)
-
Test Proteases (e.g., Trypsin, Chymotrypsin, Thrombin, Subtilisin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer. A typical starting concentration is 200 µM.
-
Enzyme Preparation: Prepare stock solutions of all proteases in the assay buffer. The concentration of each protease should be optimized to ensure a linear reaction rate with its known preferred substrate.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation: Add the respective protease solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL). Include a negative control with no enzyme.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vo) for each protease by determining the initial linear slope of the absorbance versus time plot.
-
Compare the reaction rates of the test proteases to that of pancreatic elastase. The percentage of cross-reactivity can be calculated as: (Vo of test protease / Vo of pancreatic elastase) x 100%
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for assessing the cross-reactivity of this compound.
The logical relationship between the substrate's peptide sequence and its specificity for different proteases can be visualized as follows:
References
A Researcher's Guide to Validating Elastase Activity: A Comparative Analysis of Suc-AAP-Abu-pNA and Alternative Substrates
For researchers, scientists, and drug development professionals engaged in the study of elastase activity, ensuring the specificity of their measurements is paramount. This guide provides a comprehensive comparison of the chromogenic substrate Suc-AAP-Abu-pNA with other commonly used alternatives, offering detailed experimental protocols and supporting data to validate the specificity of your elastase activity assays.
Introduction to Elastase Substrate Specificity
Elastases are a class of serine proteases that play crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and host defense. Accurate measurement of elastase activity is critical for understanding its function and for the development of therapeutic inhibitors. The specificity of the substrate used in an elastase assay is a key determinant of the reliability of the results. An ideal substrate should be efficiently cleaved by the target elastase while exhibiting minimal to no cleavage by other proteases that may be present in a biological sample.
This guide focuses on this compound (N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide), a chromogenic substrate recognized for its specificity towards pancreatic elastase. Through the enzymatic cleavage of the p-nitroanilide (pNA) group, a yellow chromophore is released, which can be quantified spectrophotometrically to determine elastase activity. To rigorously validate the specificity of elastase activity measured with this compound, this guide will compare its performance against two other widely used substrates: Suc-AAA-pNA (N-Succinyl-Ala-Ala-Ala-p-nitroanilide) and MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).
Comparative Analysis of Elastase Substrates
The choice of substrate can significantly impact the specificity and kinetics of an elastase assay. The following tables summarize the key kinetic parameters and specificity profiles of this compound, Suc-AAA-pNA, and MeOSuc-AAPV-pNA for both pancreatic and neutrophil elastase.
Table 1: Kinetic Parameters of Elastase Substrates
| Substrate | Enzyme | Km (μM) | kcat/Km (s-1M-1) |
| This compound | Porcine Pancreatic Elastase | 30[1] | 351,000[1] |
| Rat Pancreatic Elastase | 100[1] | 35,300[1] | |
| Suc-AAA-pNA | Porcine Pancreatic Elastase | - | - |
| Human Neutrophil Elastase | - | - | |
| MeOSuc-AAPV-pNA | Human Neutrophil Elastase | 152[2] | - |
| Murine Neutrophil Elastase | - | High Efficiency[3] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. A higher kcat/Km value signifies greater catalytic efficiency.
Table 2: Specificity Profile of Elastase Substrates
| Substrate | Primary Target | Known Cross-Reactivity |
| This compound | Pancreatic Elastase | Low with other serine proteases. |
| Suc-AAA-pNA | Pancreatic and Leukocyte Elastase | Proteinase K, Subtilisins, Thermitase[4] |
| MeOSuc-AAPV-pNA | Neutrophil Elastase, Proteinase 3[5] | Not a substrate for Cathepsin G or Chymotrypsin[6] |
Experimental Protocols for Specificity Validation
To ensure that the measured activity is indeed from elastase, a series of validation experiments using alternative substrates and specific inhibitors are recommended.
Protocol 1: General Elastase Activity Assay using p-Nitroanilide Substrates
This protocol can be adapted for this compound, Suc-AAA-pNA, and MeOSuc-AAPV-pNA.
Materials:
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Elastase enzyme (porcine pancreatic or human neutrophil)
-
Substrate stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare a working solution of the elastase enzyme in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over time.
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Enzyme solution
-
-
Pre-incubate the plate at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the increase in absorbance at 405 nm (for pNA substrates) kinetically for 10-30 minutes at 37°C.[7][8][9]
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.
Protocol 2: Validation of Specificity using an Alternative Substrate
To confirm the type of elastase present (pancreatic vs. neutrophil), perform the assay with a substrate known to be more specific for the alternative elastase type. For example, if you are testing for pancreatic elastase with this compound, also test with MeOSuc-AAPV-pNA, which is a more specific substrate for neutrophil elastase.[2][10] A significantly lower activity with the alternative substrate supports the specificity of your initial measurement.
Protocol 3: Validation of Specificity using Elastase Inhibitors
The use of specific elastase inhibitors is a crucial step in validating the specificity of the measured activity.
Materials:
-
Sivelestat (specific neutrophil elastase inhibitor)[11][12][13][14]
-
Alpha-1 Antitrypsin (AAT) (endogenous inhibitor of neutrophil elastase)[15][16]
-
MeOSuc-AAPV-CMK (inhibitor of elastase, cathepsin G, and proteinase 3)[17]
Procedure:
-
Perform the elastase activity assay as described in Protocol 1.
-
In parallel, set up reactions containing the elastase enzyme pre-incubated with a specific inhibitor for 15-30 minutes at room temperature before the addition of the substrate.
-
Use a range of inhibitor concentrations to determine the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%).
-
A significant reduction in activity in the presence of a specific elastase inhibitor confirms that the measured activity is due to elastase. Sivelestat, for instance, has an IC50 of 44 nM for human neutrophil elastase and does not significantly inhibit other proteases like trypsin, chymotrypsin, or cathepsin G at concentrations up to 100 μM.[13]
Protocol 4: Assessing Cross-Reactivity with Other Serine Proteases
To ensure the substrate is not being cleaved by other proteases, perform the assay with other common serine proteases such as trypsin and chymotrypsin.
Procedure:
-
Perform the elastase activity assay as described in Protocol 1.
-
In parallel, set up reactions where the elastase enzyme is replaced with trypsin or chymotrypsin at a similar concentration.
-
Minimal to no increase in absorbance in the presence of these other proteases indicates that the substrate is specific for elastase. For example, MeOSuc-AAPV-pNA is not a substrate for cathepsin G or chymotrypsin.[6]
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental design and underlying principles, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for performing an elastase activity assay.
Caption: Enzymatic cleavage of this compound by elastase.
Caption: A decision tree for validating the specificity of elastase activity.
By employing a combination of these experimental approaches, researchers can confidently validate the specificity of elastase activity measured with this compound, ensuring the accuracy and reliability of their findings. This comprehensive guide serves as a valuable resource for designing and executing robust elastase assays in various research and drug development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Pancreatic Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Pancreatic Leukocyte Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 10. scbt.com [scbt.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. filecache.investorroom.com [filecache.investorroom.com]
- 16. Sensitive and specific measurement of alpha1-antitrypsin activity with an elastase complex formation immunosorbent assay (ECFISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Elastase Substrates: A Comparative Kinetic Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of elastase activity. This guide provides a comparative kinetic analysis of commonly used elastase substrates, supported by experimental data and detailed protocols to aid in your research endeavors.
Elastases, a class of serine proteases, play a crucial role in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and the progression of diseases such as chronic obstructive pulmonary disease (COPD). The accurate measurement of elastase activity is paramount for understanding its function and for the development of therapeutic inhibitors. This guide offers a comparative overview of the kinetic parameters of several common elastase substrates, enabling an informed choice for specific research applications.
Comparative Kinetic Data of Elastase Substrates
The efficiency of an enzyme's catalysis is best described by the specificity constant (kcat/Km), which incorporates both the turnover rate (kcat) and the substrate affinity (Km). The following table summarizes the kinetic parameters for the hydrolysis of various peptide-based substrates by human neutrophil elastase (HNE), a key enzyme in inflammatory processes.
| Substrate Sequence | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| MeOSuc-Ala-Ala-Pro-Val-pNA | 0.152 | - | 120,000 | [1] |
| Suc-Ala-Ala-Ala-pNA | - | - | - | [2] |
| Ac-Ala-Ala-Pro-Val-ACC | - | - | 4,920 ± 278 | [3] |
| Ac-Ala-Ala-Pro-Abu-ACC | - | - | 4,892 ± 56 | [3] |
| MeO-Suc-(Ala)₂-Pro-Val-nitroxide (R isomer) | 0.015 ± 0.0029 | - | 930,000 | [4] |
| MeO-Suc-(Ala)₂-Pro-Val-nitroxide (S isomer) | 0.025 ± 0.0054 | - | 640,000 | [4] |
| Abz-VADCADQ-EDDnp | - | - | >500-fold greater for Pr3 than HNE | [5] |
| Abz-APEEIMRRQ-EDDnp | - | - | >500-fold greater for HNE than Pr3 | [5] |
Note: "pNA" refers to p-nitroanilide, "ACC" to 7-amino-4-carboxymoylcoumarin, and "Abz/EDDnp" to a fluorescence resonance energy transfer (FRET) pair. The data presented are compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The following is a detailed protocol for a standard colorimetric assay for measuring elastase activity using a p-nitroanilide-based substrate.
Principle
The enzymatic activity of elastase is determined by monitoring the hydrolysis of a chromogenic substrate, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA). Cleavage of the substrate by elastase releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically by measuring the increase in absorbance at 410 nm.[6][7]
Materials
-
Human Neutrophil Elastase (HNE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA)
-
Tris-HCl buffer (0.1 M, pH 8.3)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spectrophotometer capable of reading at 410 nm
-
96-well microplate (for high-throughput assays) or cuvettes
Reagent Preparation
-
Tris-HCl Buffer (0.1 M, pH 8.3): Dissolve the appropriate amount of Tris base and Tris-HCl in deionized water to achieve the desired concentration and pH at 25°C.
-
Substrate Stock Solution (e.g., 100 mM): Dissolve Suc-Ala₃-pNA in DMSO or DMF.[2] Store aliquots at -20°C.
-
Working Substrate Solution (e.g., 2.5 mM): Dilute the substrate stock solution in the Tris-HCl buffer to the final desired concentration.[8]
-
Enzyme Solution: Prepare a stock solution of HNE in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.5, with 0.1 M NaCl).[8] Immediately before the assay, dilute the enzyme to the desired working concentration in the Tris-HCl assay buffer.
Assay Procedure
-
Set the spectrophotometer to 410 nm and equilibrate the temperature to 25°C.[9]
-
To a cuvette or microplate well, add the appropriate volume of Tris-HCl buffer.
-
Add the working substrate solution to the cuvette/well and mix.
-
Initiate the reaction by adding the diluted enzyme solution.
-
Immediately start monitoring the increase in absorbance at 410 nm over a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Data Analysis
The rate of substrate hydrolysis can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of pNA produced, and l is the path length of the cuvette/well. The initial velocity (V₀) of the reaction is then used to determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for the kinetic analysis of elastase substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The action of elastase on p-nitroanilide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 9. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
A Head-to-Head Comparison of Chromogenic Substrates for Pancreatic Elastase Research
For researchers, scientists, and drug development professionals, the selection of a suitable substrate is paramount for the accurate assessment of pancreatic elastase activity. This guide provides a comprehensive comparison of the performance of Suc-AAP-Abu-pNA and other common chromogenic substrates, supported by experimental data and detailed protocols to aid in your research endeavors.
Introduction to Pancreatic Elastase and its Substrates
Pancreatic elastase is a serine protease secreted by the pancreas that plays a crucial role in the digestion of proteins. The measurement of its activity is vital in various research areas, including the study of pancreatitis, cystic fibrosis, and the development of elastase inhibitors. Chromogenic substrates, which release a colored molecule upon enzymatic cleavage, are widely used for the simple and sensitive determination of elastase activity.
This guide focuses on the performance of N-Succinyl-L-Alanyl-L-Alanyl-L-prolyl-L-2-aminobutyric acid-p-nitroanilide (this compound) and compares it with other commercially available p-nitroanilide (pNA) based substrates. The cleavage of the amide bond in these substrates by elastase releases p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.
Performance Comparison of Pancreatic Elastase Substrates
The efficiency of an enzyme substrate is typically evaluated by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km ratio signifies greater catalytic efficiency.
Below is a summary of the available kinetic data for this compound and two other commonly used chromogenic substrates for pancreatic elastase.
| Substrate | Enzyme Source | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |
| This compound | Porcine Pancreatic Elastase | 30 | 351,000 | [1][2] |
| Rat Pancreatic Elastase | 100 | 35,300 | [1][2] | |
| Suc-AAA-pNA | Porcine Pancreatic Elastase | N/A | N/A | |
| Human Leukocyte Elastase | N/A | N/A | ||
| MeOSuc-AAPV-pNA | Porcine Pancreatic Elastase | N/A | N/A | |
| Human Leukocyte Elastase | N/A | N/A |
N/A: Data not available in the searched literature under comparable conditions.
Experimental Protocols
A detailed protocol for a pancreatic elastase assay using a chromogenic p-nitroanilide substrate is provided below. This protocol is adapted from established methods for similar substrates and can be used as a starting point for assays with this compound.[3][4]
Principle
Pancreatic elastase hydrolyzes the chromogenic substrate, releasing p-nitroaniline (pNA). The rate of pNA formation, measured as the increase in absorbance at 405 nm, is directly proportional to the elastase activity.
Materials
-
Porcine Pancreatic Elastase
-
This compound (or other pNA substrate)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
Procedure
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final assay concentration (typically in the range of 0.1 to 1 mM).
-
On the day of the experiment, dilute the stock solution to the desired working concentration in the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
-
Enzyme Preparation:
-
Prepare a stock solution of pancreatic elastase in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.0, containing 0.1 M NaCl).
-
Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Execution:
-
Add the substrate solution to the wells of a microplate or cuvettes.
-
Pre-incubate the substrate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the diluted enzyme solution to the substrate.
-
Immediately start monitoring the increase in absorbance at 405 nm over time. Readings can be taken every 30-60 seconds for a period of 10-30 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA405/min) / (ε * l * [Enzyme]) where:
-
ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm, which is approximately the same at 405 nm).[3]
-
l is the path length of the cuvette or the well (in cm).
-
[Enzyme] is the concentration of the enzyme in the assay (in mg/mL).
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the pancreatic elastase assay.
Caption: Experimental workflow for the pancreatic elastase assay.
Caption: Enzymatic reaction pathway of pancreatic elastase with a p-nitroanilide substrate.
References
A Comparative Guide to Elastase Activity Assays: Focus on Suc-AAP-Abu-pNA
For researchers, scientists, and drug development professionals, the accurate and reliable measurement of elastase activity is crucial for a variety of applications, from basic research into inflammatory diseases to the screening of potential therapeutic inhibitors. This guide provides a detailed comparison of the chromogenic Suc-AAP-Abu-pNA assay with alternative methods, focusing on reproducibility and robustness, supported by experimental data and protocols.
The selection of an appropriate assay for measuring elastase activity is contingent on specific experimental needs, including required sensitivity, throughput, and sample type. This guide focuses on the performance of the this compound (N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide) assay, a colorimetric method, and compares it with two common alternatives: a fluorogenic substrate-based assay and an Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Comparison of Elastase Assays
The reproducibility and robustness of an assay are critical for generating reliable and consistent data. Key performance indicators include the coefficient of variation (CV) for reproducibility and the Z'-factor for robustness, which is particularly relevant for high-throughput screening applications.
| Assay Type | Analyte | Principle | Typical Intra-Assay CV (%) | Typical Inter-Assay CV (%) | Z'-Factor | Throughput |
| This compound Assay | Elastase Activity | Colorimetric | < 10% (Estimated) | < 15% (Estimated) | > 0.5 (Good) | Moderate to High |
| Fluorogenic Assay (e.g., EnzChek®) | Elastase Activity | Fluorometric | < 10% | < 15% | > 0.7 (Excellent) | High |
| Fecal Elastase ELISA | Elastase Protein | Immunoassay | 4.3% - 8.4%[1] | 6.4% - 13%[1][2] | Not Applicable | Low to Moderate |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are representative protocols for the three compared assay types.
This compound Colorimetric Assay Protocol
This protocol is adapted from established methods for chromogenic protease substrates.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
This compound substrate
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the elastase enzyme and the substrate to their working concentrations in the assay buffer.
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 25 µL of the elastase solution (or sample) to the wells.
-
Add 25 µL of a known elastase inhibitor for the positive control wells and buffer for the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the this compound substrate solution to each well.
-
Immediately measure the absorbance at 405 nm and continue to take readings every minute for 30 minutes.
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.
Fluorogenic Elastase Assay Protocol (e.g., EnzChek® Elastase Assay Kit)
This protocol is based on the manufacturer's instructions for the EnzChek® Elastase Assay Kit.
Materials:
-
EnzChek® Elastase Assay Kit (containing DQ™ elastin substrate)
-
Elastase standard
-
Assay Buffer (provided in the kit)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~505/515 nm)
Procedure:
-
Prepare a working solution of the DQ™ elastin substrate in the provided assay buffer.
-
Prepare a dilution series of the elastase standard.
-
Add 50 µL of the substrate working solution to each well of the black microplate.
-
Add 50 µL of the elastase standard dilutions or unknown samples to the respective wells.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader with appropriate filters for the fluorophore.
-
Create a standard curve by plotting the fluorescence intensity versus the concentration of the elastase standard.
-
Determine the elastase activity in the unknown samples by interpolating from the standard curve.
Fecal Elastase ELISA Protocol
This protocol is a generalized procedure for a sandwich ELISA.
Materials:
-
Fecal Elastase ELISA Kit (containing pre-coated microplate, detection antibody, standards, and buffers)
-
Stool sample extraction buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Extract the fecal sample using the provided extraction buffer.
-
Add 100 µL of the prepared standards, controls, and extracted samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate according to the kit's instructions (e.g., 1 hour at 37°C).
-
Wash the wells multiple times with the wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate.
-
Wash the wells again.
-
Add 100 µL of the substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Calculate the elastase concentration in the samples based on the standard curve.
Visualizing Assay Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each assay type.
Concluding Remarks
The This compound assay offers a straightforward and cost-effective method for measuring elastase activity. Its colorimetric readout is compatible with standard laboratory equipment. While specific performance data is limited, it is expected to offer good reproducibility and robustness for many research applications.
For applications requiring higher sensitivity and throughput, a fluorogenic assay is a superior choice. These assays often exhibit excellent Z'-factors, making them well-suited for high-throughput screening of elastase inhibitors.
The fecal elastase ELISA is a highly specific and sensitive method for quantifying elastase protein levels, particularly in clinical diagnostics for conditions like exocrine pancreatic insufficiency. Its key advantage is the ability to measure the absolute amount of elastase protein rather than just its enzymatic activity.
The ultimate choice of assay will depend on the specific research question, available instrumentation, and desired throughput. For routine enzyme activity measurements and inhibitor screening where high sensitivity is not paramount, the this compound assay provides a reliable and economical option.
References
A Researcher's Guide to Measuring Elastase Activity: Correlating Suc-AAP-Abu-pNA Assay Results with Alternative Methods
For researchers, scientists, and drug development professionals engaged in the study of elastase activity, the selection of an appropriate assay is a critical decision that influences experimental outcomes and data interpretation. This guide provides an objective comparison of the widely used Suc-AAP-Abu-pNA colorimetric assay with other common methods for measuring elastase activity. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in both host defense and the pathogenesis of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF). Accurate measurement of its activity is paramount for understanding disease mechanisms and for the development of novel therapeutic inhibitors.
Comparative Analysis of Elastase Activity Assays
The selection of an elastase assay is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the key performance characteristics of the this compound assay and its main alternatives. It is important to note that direct head-to-head comparative data for all parameters across all assays is limited in the literature; therefore, the presented values are compiled from various sources and should be considered as representative estimates.
| Assay Method | Principle | Typical Substrate(s) | Detection Method | Typical Sensitivity (LOD) | Dynamic Range | Throughput | Key Advantages | Key Disadvantages |
| Chromogenic (pNA-based) | Enzymatic cleavage of a synthetic peptide releases p-nitroaniline (pNA), a yellow chromophore. | This compound , Suc-(Ala)₃-pNA | Spectrophotometry (Absorbance at ~405 nm) | ~0.1 - 1 ng/mL | Narrow to moderate | High | Cost-effective, simple, well-established. | Lower sensitivity than fluorescent methods, potential for interference from colored compounds. |
| Fluorometric (FRET-based) | Enzymatic cleavage of a peptide substrate separates a fluorophore and a quencher, leading to an increase in fluorescence. | MeOSuc-AAPV-AMC, Abz-peptidyl-EDDnp | Fluorometry (Various Ex/Em wavelengths) | ~1 - 10 pg/mL | Wide | High | High sensitivity, suitable for kinetic studies. | Higher cost, potential for autofluorescence interference. |
| Fluorometric (DQ™ Elastin) | Digestion of a heavily labeled, self-quenched elastin protein yields fluorescent fragments. | DQ™ Elastin | Fluorometry (Ex/Em ~505/515 nm) | ~40 ng/mL (as per kit) | Wide | High | Uses a natural substrate, continuous assay format. | Substrate can be cleaved by other proteases, requiring specific inhibitors for validation. |
| Elastin-Based (Insoluble) | Measures the solubilization of dyed or radiolabeled insoluble elastin. | Elastin-Congo Red, ¹⁴C-Elastin | Spectrophotometry or Scintillation Counting | Variable | Moderate | Low | Directly measures elastolytic activity. | Laborious, discontinuous assay, low throughput. |
| Immunoassay (ELISA) | Uses antibodies to capture and quantify elastase protein (total or active). | N/A | Colorimetric, Fluorometric, or Chemiluminescent | ~pg/mL to ng/mL range | Wide | High | High specificity for human neutrophil elastase, can measure total or complexed enzyme. | May not distinguish between active and inactive enzyme, indirect measure of activity. |
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate their implementation and comparison.
This compound Colorimetric Assay
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound substrate (e.g., from Cayman Chemical)[1]
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Triton X-100
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the HNE and the substrate to the desired concentrations in Assay Buffer.
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of HNE solution to the appropriate wells. For a negative control, add 10 µL of Assay Buffer.
-
To test inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.
EnzChek® Elastase Assay Kit (DQ™ Elastin-based)
This protocol is based on the manufacturer's instructions (Thermo Fisher Scientific) and should be followed accordingly.[2]
Materials:
-
EnzChek® Elastase Assay Kit (containing DQ™ elastin, reaction buffer, and a specific elastase inhibitor)
-
Human Neutrophil Elastase (or sample of interest)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader with filters for fluorescein (Ex/Em ~485/530 nm)
Procedure:
-
Prepare a working solution of DQ™ elastin in the provided 1X reaction buffer.
-
Pipette 50 µL of the DQ™ elastin working solution into each well of the microplate.
-
Prepare serial dilutions of the elastase standard or your samples in the 1X reaction buffer.
-
Add 50 µL of the elastase standard or sample to the wells containing the DQ™ elastin. For a negative control, add 50 µL of 1X reaction buffer.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at various time points (e.g., 30, 60, 120 minutes). The assay is continuous, allowing for kinetic measurements.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the DQ™ elastin. A control inhibitor is typically provided in the kit.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of elastase activity, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Suc-AAP-Abu-pNA
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Suc-AAP-Abu-pNA (trifluoroacetate salt), a chromogenic peptide substrate for pancreatic elastase. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
This compound is cleaved by elastase to release p-nitroaniline (p-NA), a compound with significant health and environmental hazards.[1][2][3] Therefore, handling and disposal protocols must account for the risks associated with both the intact peptide and the resulting p-NA.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its lyophilized form and in solution, especially after cleavage has occurred. The primary hazards are associated with p-nitroaniline, which is classified as an acutely toxic compound.[4]
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety goggles with side protection or a face shield. | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves. | Double-gloving is recommended.[4] Gloves must be inspected before use and changed immediately upon contact with the substance.[4] Wash and dry hands thoroughly after handling.[5] |
| Body Protection | Laboratory coat. | A flame-resistant and impervious coat should be worn. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | If there is a risk of aerosol formation or handling larger quantities, a full-face respirator may be necessary.[6] |
| Footwear | Closed-toe shoes. | Must be worn in all laboratory areas.[4] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and to minimize exposure risks.
| Aspect | Procedure |
| Storage of Lyophilized Peptide | Store at -20°C in a tightly sealed container, protected from light and moisture.[7][8] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[9][10] |
| Reconstitution | Dissolve in an appropriate buffer, such as sterile water, PBS, or Tris at pH 7.[10] For hydrophobic peptides, a small amount of DMSO may be necessary to aid dissolution.[10] |
| Storage of Peptide Solutions | It is not recommended to store peptides in solution for extended periods.[9] If necessary, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][11] |
| Work Environment | Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation.[4][6] |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek prompt medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[11] Immediately call a poison control center or physician.[5][11] |
| Small Spills | For powdered material, carefully sweep up to avoid generating dust and place in a sealed container for disposal.[12][13] For liquid spills, absorb with an inert material and place in a sealed container. |
| Large Spills | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[13] Collect the material for disposal as hazardous waste. |
Disposal Plan
Waste containing this compound or its cleavage product, p-nitroaniline, must be treated as hazardous waste.[12]
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |
| Contaminated Materials (Gloves, pipette tips, etc.) | Collect in a designated, sealed hazardous waste container.[4] |
| Aqueous Waste (Post-reaction) | This waste will contain p-nitroaniline and is very toxic to aquatic life with long-lasting effects.[11] Do not dispose of down the drain.[5][14] Collect in a clearly labeled, sealed container for hazardous waste disposal. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|cas 108392-27-4|DC Chemicals [dcchemicals.com]
- 3. Suc-Ala-Ala-Pro-Abu-pNA trifluoroacetate salt Datasheet DC Chemicals [dcchemicals.com]
- 4. amherst.edu [amherst.edu]
- 5. chemos.de [chemos.de]
- 6. chemicalbook.com [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. bachem.com [bachem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Suc-Ala-Ala-Pro-Abu-pNA trifluoroacetate salt|108392-27-4|MSDS [dcchemicals.com]
- 12. nj.gov [nj.gov]
- 13. westliberty.edu [westliberty.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
